dBET57
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31ClN8O5S/c1-16-17(2)49-34-27(16)29(19-7-9-20(35)10-8-19)38-23(30-41-40-18(3)42(30)34)15-26(45)37-14-13-36-22-6-4-5-21-28(22)33(48)43(32(21)47)24-11-12-25(44)39-31(24)46/h4-10,23-24,36H,11-15H2,1-3H3,(H,37,45)(H,39,44,46)/t23-,24?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRLOIDJCMKJHE-UXMRNZNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31ClN8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of dBET57
For Researchers, Scientists, and Drug Development Professionals
Abstract
dBET57 is a novel heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC). It is engineered for the targeted degradation of the Bromodomain and Extra-Terminal domain (BET) protein family member, BRD4. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and preclinical anti-cancer activity, with a focus on neuroblastoma. Quantitative data from key studies are summarized, and detailed experimental protocols for foundational assays are provided.
Core Mechanism of Action: Targeted Protein Degradation
This compound operates through the PROTAC mechanism, which co-opts the cell's natural protein disposal system to eliminate a specific target protein.[1] As a heterobifunctional molecule, this compound consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1][2]
In the case of this compound, the target is the first bromodomain (BD1) of BRD4.[3] The E3 ligase recruited is Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] The binding of this compound to both BRD4 and CRBN brings them into close proximity, forming a ternary complex.[5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4.[1] The polyubiquitinated BRD4 is then recognized and degraded by the proteasome, leading to a reduction in the total cellular levels of BRD4.[1][6] Notably, this compound is selective for BRD4 BD1 and is inactive on the second bromodomain (BD2). This targeted degradation also leads to the downregulation of other BET family members, BRD2 and BRD3.[6]
Downstream Signaling and Cellular Effects
The degradation of BRD4 by this compound has significant downstream consequences, primarily through the disruption of super-enhancer-mediated gene transcription. BRD4 plays a critical role in regulating the expression of key oncogenes, most notably MYC.[4] In neuroblastoma, this compound-induced degradation of BET proteins leads to a subsequent decrease in the levels of MYCN and c-Myc proteins.[4][6] This disruption of oncogenic signaling cascades culminates in several anti-cancer effects:
-
Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of neuroblastoma cells in a dose-dependent manner.[4][6]
-
Induction of Apoptosis: Treatment with this compound leads to an increase in apoptotic cell death, as evidenced by increased PARP cleavage and decreased levels of the anti-apoptotic protein Bcl-2.[4][6]
-
Cell Cycle Arrest: this compound induces cell cycle arrest in the G1 phase, accompanied by a decrease in the proportion of cells in the S and G2 phases.[6][7]
-
Reduced Cell Migration: The migratory capacity of neuroblastoma cells is diminished following treatment with this compound.[6][7]
Furthermore, research has identified the superenhancer-related genes ZMYND8 and TBX3 as potential downstream targets of this compound in neuroblastoma.[3][4]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Degradation and Proliferation
| Parameter | Value | Cell Line(s) | Conditions | Reference(s) |
| DC50 | ~500 nM | - | 5 hours | [7] |
| IC50 | 299 nM | IMR-32 | 72 hours | [6][7] |
| 414 nM | SH-SY5Y | 72 hours | [6][7] | |
| 643.4 nM | SK-N-BE(2) | 72 hours | [6][7] | |
| 2151 nM | HT22 | 72 hours | [7] | |
| 2321 nM | HPAEC | 72 hours | [7] | |
| 3939 nM | HCAEC | 72 hours | [7] | |
| 4840 nM | 293T | 72 hours | [7] |
Table 2: In Vivo Efficacy in Neuroblastoma Xenograft Model
| Parameter | Details | Reference(s) |
| Model | SK-N-BE(2) xenograft mouse model | [7] |
| Dosage | 7.5 mg/kg | [7] |
| Administration | Intraperitoneal injection, once daily for 2 weeks | [7] |
| Observed Effects | Reduced tumor volumeDecreased Ki-67 positive cellsIncreased caspase-3 positive cellsDownregulation of ZMYND8No obvious organ toxicity | [7] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Western Blot for BET and MYC Protein Levels
This protocol is for assessing the degradation of BRD2, BRD3, BRD4, and the downregulation of MYCN/c-Myc in neuroblastoma cells following this compound treatment.
-
Cell Culture and Treatment: Plate neuroblastoma cells (e.g., SK-N-BE(2), IMR-32, SH-SY5Y) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) for 48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, N-Myc, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in neuroblastoma cells treated with this compound using propidium iodide (PI) staining.
-
Cell Treatment: Treat neuroblastoma cells with different concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, and thus the cell cycle phase (G1, S, G2/M), is determined by the intensity of the PI fluorescence.
Neuroblastoma Xenograft Mouse Model
This protocol outlines an in vivo study to assess the anti-tumor activity of this compound.
-
Cell Implantation: Subcutaneously inject a suspension of SK-N-BE(2) neuroblastoma cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (7.5 mg/kg) or vehicle control via intraperitoneal injection daily for a specified period (e.g., 2 weeks).
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumors by immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
Conclusion
This compound is a potent and selective PROTAC degrader of BRD4 that demonstrates significant anti-cancer activity in preclinical models of neuroblastoma. Its mechanism of action, centered on the targeted degradation of BRD4 and subsequent downregulation of the MYC oncogene, leads to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. The quantitative data and established experimental protocols provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. revvity.com [revvity.com]
- 6. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
dBET57: A Technical Guide to a Selective BRD4 BD1 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of dBET57, a potent and selective degrader of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). As a Proteolysis Targeting Chimera (PROTAC), this compound offers a powerful tool for studying the specific functions of BRD4 BD1 and presents a promising therapeutic strategy for cancers dependent on BRD4 activity, such as neuroblastoma. This document details the mechanism of action, quantitative biochemical and cellular data, comprehensive experimental protocols for its characterization, and its impact on key signaling pathways.
Introduction
The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, are critical epigenetic readers that play a pivotal role in regulating gene expression. BRD4, through its two tandem bromodomains, BD1 and BD2, recognizes acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci. Dysregulation of BRD4 activity is a hallmark of numerous cancers, primarily through its role in activating oncogenes such as c-MYC.
Traditional small-molecule inhibitors of BET proteins competitively bind to the bromodomains, displacing them from chromatin. However, these inhibitors often lack selectivity between the two bromodomains and among different BET family members. PROTACs represent a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting them. This compound is a heterobifunctional molecule that selectively binds to BRD4 BD1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD4. This targeted degradation approach offers the potential for enhanced selectivity and more profound and durable downstream effects compared to inhibition alone.
Mechanism of Action
This compound is a PROTAC that hijacks the cell's natural protein disposal system to selectively eliminate BRD4. It is composed of three key components: a ligand that binds to BRD4 BD1, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting these two moieties.
The mechanism of action proceeds through the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to BRD4 BD1 and CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This brings BRD4 into close proximity with the E3 ligase.
-
Ubiquitination: The CRL4-CRBN complex then polyubiquitinates BRD4, tagging it for destruction.
-
Proteasomal Degradation: The polyubiquitinated BRD4 is recognized and degraded by the 26S proteasome.
-
Recycling of this compound: After inducing degradation, this compound is released and can engage another BRD4 molecule, acting catalytically to induce further degradation.
This selective degradation of BRD4 leads to the downregulation of its target genes, most notably the oncogene c-MYC, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.
Figure 1: Mechanism of this compound-mediated BRD4 degradation.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a basis for its biochemical and cellular characterization.
Table 1: Biochemical Activity of this compound
| Parameter | Target | Value | Assay | Reference |
| DC50 | BRD4 BD1 | ~500 nM (at 5h) | Cellular Degradation Assay | [1] |
| Selectivity | BRD4 BD1 vs. BD2 | Selective for BD1 | Cellular Degradation Assay | [2] |
Note: More detailed binding affinity data (e.g., Kd) for this compound to BRD4 BD1, BD2, and CRBN would be beneficial for a more complete biochemical profile.
Table 2: Cellular Activity of this compound in Neuroblastoma (NB) Cell Lines
| Cell Line | IC50 (72h) | Assay | Reference |
| SK-N-BE(2) | 643.4 nM | Cell Proliferation (CCK-8) | [1][3] |
| IMR-32 | 299 nM | Cell Proliferation (CCK-8) | [1][3] |
| SH-SY5Y | 414 nM | Cell Proliferation (CCK-8) | [1][3] |
Table 3: Cellular Activity of this compound in Other Cell Lines
| Cell Line | IC50 (72h) | Assay | Reference |
| HT22 | 2151 nM | Cell Proliferation (CCK-8) | [1][3] |
| HPAEC | 2321 nM | Cell Proliferation (CCK-8) | [1][3] |
| 293T | 4840 nM | Cell Proliferation (CCK-8) | [1][3] |
| HCAEC | 3939 nM | Cell Proliferation (CCK-8) | [1][3] |
Table 4: In Vivo Activity of this compound
| Animal Model | Treatment | Outcome | Reference |
| SK-N-BE(2) Xenograft (Mouse) | 7.5 mg/kg, i.p., daily for 2 weeks | Reduced tumor volume, decreased Ki-67, increased caspase-3, no obvious organ toxicity | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize this compound.
Western Blotting for BRD4 Degradation
This protocol is designed to assess the dose- and time-dependent degradation of BRD4 in cultured cells following treatment with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-MYC, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10, 30, 100, 300, 1000 nM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a co-treatment with MG132 (e.g., 10 µM for the last 4-6 hours) as a control to confirm proteasome-dependent degradation.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes with intermittent vortexing.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-BRD4) overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using appropriate software and normalize to the loading control.
Figure 2: Western Blotting experimental workflow.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay measures the proximity of BRD4 and CRBN induced by this compound, confirming the formation of the ternary complex.
Materials:
-
Recombinant His-tagged CRBN/DDB1 complex
-
Recombinant GST-tagged BRD4 BD1
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)
-
Terbium (Tb)-conjugated anti-GST antibody (donor)
-
Fluorescently labeled (e.g., FITC or Alexa Fluor 488) anti-His antibody (acceptor)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of His-CRBN/DDB1, GST-BRD4 BD1, Tb-anti-GST antibody, and fluorescent anti-His antibody in assay buffer at their optimized concentrations.
-
Assay Assembly: In a 384-well plate, add the following components in order:
-
This compound or vehicle (DMSO)
-
GST-BRD4 BD1
-
His-CRBN/DDB1
-
A pre-mixed solution of Tb-anti-GST and fluorescent anti-His antibodies.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours), protected from light.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., donor emission at ~620 nm and acceptor emission at ~665 nm for Tb-to-FITC FRET).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the this compound concentration to determine the EC50 for ternary complex formation.
NanoBRET™ Assay for Cellular Target Engagement and Degradation
This live-cell assay can be used to measure the engagement of this compound with BRD4 and to monitor the kinetics of BRD4 degradation.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-BRD4 fusion protein
-
Expression vector for HaloTag®-CRBN fusion protein (for ternary complex assay)
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White 96-well or 384-well plates
-
Luminescence plate reader with appropriate filters for NanoBRET™
Procedure for Ternary Complex Formation:
-
Transfection: Co-transfect cells with NanoLuc®-BRD4 and HaloTag®-CRBN expression vectors. Seed the transfected cells into white assay plates.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Treatment: Treat the cells with a serial dilution of this compound.
-
Substrate Addition and Measurement: Add the Nano-Glo® Live Cell Substrate and immediately measure donor and acceptor luminescence using a plate reader equipped with 460 nm (donor) and >610 nm (acceptor) filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
Procedure for Protein Degradation:
-
Transfection: Transfect cells with the NanoLuc®-BRD4 expression vector.
-
Treatment: Treat cells with various concentrations of this compound for different time points.
-
Lysis and Measurement: Lyse the cells and measure the total luminescence of the NanoLuc®-BRD4 fusion protein. A decrease in luminescence indicates protein degradation.
-
Data Analysis: Normalize the luminescence signal to a vehicle-treated control to determine the percentage of BRD4 degradation. Calculate DC50 and Dmax values.
Signaling Pathways
The primary mechanism by which this compound exerts its anti-cancer effects is through the disruption of the BRD4-c-MYC signaling axis.
BRD4-c-MYC Axis
BRD4 is a key transcriptional coactivator of c-MYC. It binds to acetylated histones at super-enhancers and promoters of the c-MYC gene, recruiting the positive transcription elongation factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation and robust expression of c-MYC.
c-MYC is a master transcription factor that regulates a vast array of genes involved in:
-
Cell Cycle Progression: Upregulation of cyclins and cyclin-dependent kinases (CDKs).
-
Metabolism: Promotion of glycolysis and glutaminolysis to support rapid cell growth.
-
Protein Synthesis: Enhancement of ribosome biogenesis.
-
Apoptosis: Sensitization of cells to apoptotic stimuli, often counteracted by pro-survival signals in cancer.
By degrading BRD4, this compound effectively shuts down this critical oncogenic pathway, leading to decreased c-MYC levels and subsequent cell cycle arrest, reduced proliferation, and induction of apoptosis.
Figure 3: Simplified BRD4-c-MYC signaling pathway and the inhibitory effect of this compound.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that exemplifies the power of targeted protein degradation. Its high selectivity for BRD4 BD1 allows for the precise dissection of the biological roles of this specific bromodomain. The comprehensive data and detailed protocols provided in this guide are intended to facilitate further research into this compound and the broader field of targeted protein degradation. As our understanding of the intricacies of BET protein function and the development of next-generation degraders continues to evolve, molecules like this compound will undoubtedly play a crucial role in advancing both basic science and clinical oncology.
References
understanding the PROTAC technology of dBET57
An In-depth Technical Guide to the PROTAC dBET57
Introduction to PROTAC Technology and this compound
Proteolysis-targeting chimera (PROTAC) technology has emerged as a novel therapeutic strategy that moves beyond traditional occupancy-based inhibition to induce the degradation of target proteins. PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] This design allows the PROTAC to act as a bridge, bringing the target protein into close proximity with the E3 ligase, which facilitates the ubiquitination of the target and its subsequent degradation by the proteasome.[1][2]
This compound is a potent and selective PROTAC designed to degrade the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting the first bromodomain (BD1) of BRD4.[2][3] It incorporates a ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a JQ1-based moiety that binds to BET bromodomains. By inducing the degradation of BET proteins, which are critical readers of epigenetic marks and regulators of gene transcription, this compound disrupts oncogenic signaling pathways, making it a promising agent for cancer therapy, particularly in neuroblastoma.[4][5][6]
Core Mechanism of Action
The primary mechanism of this compound involves hijacking the ubiquitin-proteasome system to selectively eliminate BRD4. The molecule facilitates the formation of a ternary complex between the BD1 domain of BRD4 and the CRBN E3 ligase.[2][4] This proximity induces the poly-ubiquitination of BRD4, marking it for recognition and degradation by the 26S proteasome. The degradation of BRD4 leads to the disruption of super-enhancers and the downregulation of key oncogenes, such as MYCN, which are crucial for tumor cell proliferation and survival.[4][5] The process is catalytic, as a single molecule of this compound can induce the degradation of multiple target protein molecules.
Caption: Mechanism of this compound-induced BRD4 degradation.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo experiments. The data highlights its potency in degrading BRD4 and inhibiting cancer cell growth.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Parameter | Target/Cell Line | Value (nM) | Incubation Time | Reference |
| DC₅₀ | BRD4 (BD1) | ~500 | 5 hours | [3][7] |
| IC₅₀ | SK-N-BE(2) (Neuroblastoma) | 643.4 | 72 hours | [7] |
| IC₅₀ | IMR-32 (Neuroblastoma) | 299 | 72 hours | [7] |
| IC₅₀ | SH-SY5Y (Neuroblastoma) | 414 | 72 hours | [7] |
| IC₅₀ | HT22 (Normal) | 2151 | 72 hours | [7] |
| IC₅₀ | HPAEC (Normal) | 2321 | 72 hours | [7] |
| IC₅₀ | 293T (Normal) | 4840 | 72 hours | [7] |
| IC₅₀ | HCAEC (Normal) | 3939 | 72 hours | [7] |
Table 2: In Vivo Efficacy in Xenograft Model
| Animal Model | Cell Line | Dosage & Administration | Treatment Duration | Outcome | Reference |
| Xenograft Mouse | SK-N-BE(2) | 7.5 mg/kg, intraperitoneal injection, daily | 2 weeks | Reduced tumor volume, decreased Ki-67, increased Caspase-3 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments performed to characterize this compound.
Western Blot Analysis for Protein Degradation
-
Cell Culture and Treatment : Culture neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32) under standard conditions. Treat cells with varying concentrations of this compound (e.g., 0, 300, 600, 1200 nM) for 48 hours.[7]
-
Lysate Preparation : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against BRD4, BRD2, BRD3, N-Myc, PARP, Bcl-2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[5][7]
Cell Viability Assay (IC₅₀ Determination)
-
Cell Seeding : Seed neuroblastoma cells (e.g., SK-N-BE(2)) in 96-well plates at an appropriate density.
-
Treatment : After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0 to 10000 nM) for 72 hours.[5][7]
-
Viability Assessment : Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis : Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response curve using graphing software.[5]
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment : Treat neuroblastoma cells with different concentrations of this compound (e.g., 0-1200 nM) for 48 hours.[5][7]
-
Cell Staining : Harvest the cells, wash with PBS, and resuspend in binding buffer. Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[5]
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) is determined.[4][5]
In Vivo Xenograft Study
-
Animal Model : Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation : Subcutaneously inoculate SK-N-BE(2) cells into the flank of each mouse. Monitor tumor growth until the volume reaches approximately 100 mm³.[4]
-
Treatment Protocol : Randomize mice into vehicle control and treatment groups. Administer this compound intraperitoneally at a dose of 7.5 mg/kg daily for 2 weeks. The vehicle may consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]
-
Monitoring and Endpoint : Measure tumor volume regularly. At the end of the study, euthanize the mice, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and Caspase-3).[7]
Signaling Pathways and Experimental Workflows
The degradation of BRD4 by this compound initiates a cascade of downstream cellular events, leading to its anti-tumor effects. The workflow for investigating these effects typically involves a series of in vitro and in vivo assays.
Caption: Downstream cellular effects of this compound-mediated BRD4 degradation.
Caption: General experimental workflow for this compound characterization.
References
- 1. escholarship.org [escholarship.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Role of dBET57 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of dBET57, a potent and selective degrader of the first bromodomain of BRD4 (BRD4-BD1), for its application in targeted protein degradation. This compound is a proteolysis-targeting chimera (PROTAC) that hijacks the cellular ubiquitin-proteasome system to induce the degradation of its target protein. This document details the mechanism of action of this compound, summarizes its efficacy with quantitative data, provides detailed protocols for key experimental validations, and illustrates relevant biological pathways and experimental workflows.
Introduction to this compound and Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic modality that utilizes small molecules, known as PROTACs, to eliminate specific proteins from the cell. PROTACs are bifunctional molecules composed of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1]
This compound is a PROTAC designed to selectively target the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family member, BRD4.[2] BRD4 is a critical transcriptional co-activator implicated in the expression of key oncogenes, such as c-MYC, making it an attractive target for cancer therapy.[3] this compound functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation.[3] This targeted degradation approach offers a distinct advantage over traditional inhibition by removing the entire protein, thereby eliminating both its scaffolding and enzymatic functions.
Mechanism of Action of this compound
The primary mechanism of action of this compound involves the formation of a ternary complex between BRD4-BD1, this compound, and the CRL4^CRBN^ E3 ubiquitin ligase complex. This proximity-induced event leads to the poly-ubiquitination of BRD4, which is then recognized and degraded by the proteasome.[3]
Caption: Mechanism of this compound-mediated BRD4 degradation.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been quantified in various cancer cell lines, demonstrating its potency and selectivity.
Table 1: Degradation and Inhibitory Concentrations of this compound
| Parameter | Cell Line | Value (nM) | Time Point | Reference |
| DC50 (BRD4-BD1) | - | 500 | 5 hours | [4][5] |
| IC50 | SK-N-BE(2) (Neuroblastoma) | 643.4 | 72 hours | [4] |
| IMR-32 (Neuroblastoma) | 299 | 72 hours | [4] | |
| SH-SY5Y (Neuroblastoma) | 414 | 72 hours | [4] | |
| HT22 (Hippocampal Neuron) | 2151 | 72 hours | [4] | |
| HPAEC (Pulmonary Artery Endothelial) | 2321 | 72 hours | [4] | |
| 293T (Embryonic Kidney) | 4840 | 72 hours | [4] | |
| HCAEC (Coronary Artery Endothelial) | 3939 | 72 hours | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound.
Western Blotting for BRD4 Degradation
This protocol is for determining the extent of BRD4 protein degradation following this compound treatment.[6][7][8]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells (e.g., SK-N-BE(2)) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 100, 300, 1000 nM) for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add loading buffer, and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody (at manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
Caption: Workflow for Western Blot analysis.
Cell Viability Assay (CCK-8)
This protocol measures cell viability and proliferation in response to this compound treatment.[1][9][10][11][12]
Materials:
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., IMR-32) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Add 10 µL of various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[13][14][15]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the Western blot protocol.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle progression.[16][17][18][19][20]
Materials:
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Resuspend the cell pellet in cold PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
In Vivo Xenograft Studies and Immunohistochemistry
This section outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model and subsequent tissue analysis.[4]
Procedure:
-
Xenograft Model: Subcutaneously inject a human cancer cell line (e.g., SK-N-BE(2)) into the flank of immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. Administer this compound (e.g., 7.5 mg/kg, intraperitoneal injection, daily) for a specified period (e.g., 2 weeks).[4]
-
Tumor Monitoring: Measure tumor volume regularly.
-
Immunohistochemistry (IHC): At the end of the study, excise the tumors, fix them in formalin, and embed them in paraffin.
Caption: Workflow for in vivo studies.
Downstream Signaling and Biological Consequences
The degradation of BRD4 by this compound leads to significant downstream effects, primarily through the downregulation of BRD4-dependent gene transcription.
Caption: Signaling pathway of this compound's effects.
The degradation of BRD4 disrupts its interaction with super-enhancers, leading to the downregulation of key oncogenes like c-MYC and other super-enhancer-regulated genes such as ZMYND8.[4][19][26] This transcriptional reprogramming results in several anti-cancer phenotypes, including:
-
Inhibition of cell proliferation: As demonstrated by CCK-8 and colony formation assays.[3]
-
Induction of apoptosis: Confirmed by Annexin V/PI staining and increased levels of cleaved PARP and caspase-3.[3][4]
-
Cell cycle arrest: Primarily in the G1 phase, as shown by propidium iodide staining.[4]
-
Reduced cell migration. [4]
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for the targeted degradation of BRD4. Its selectivity for BRD4-BD1 and potent anti-cancer activities in various models highlight the potential of the PROTAC approach. This technical guide provides a comprehensive resource for researchers and drug developers working with this compound, offering a foundation for its application in preclinical studies and the broader field of targeted protein degradation.
References
- 1. ptglab.com [ptglab.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. marinbio.com [marinbio.com]
- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 10. bosterbio.com [bosterbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. protocols.io [protocols.io]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. Ki-67 and caspase expression in breast carcinoma: does variance in locational sampling exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biocare.net [biocare.net]
- 23. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 24. researchgate.net [researchgate.net]
- 25. dovepress.com [dovepress.com]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
An In-depth Technical Guide to dBET57: A Selective BRD4 BD1 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dBET57, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the degradation of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). This document details its chemical structure, physicochemical properties, mechanism of action, and key experimental data. Furthermore, it provides detailed protocols for essential experimental procedures and visualizes critical pathways and workflows.
Chemical Structure and Physicochemical Properties
This compound is a heterobifunctional molecule that consists of a ligand for BRD4, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This design enables the recruitment of BRD4 to the E3 ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)-N-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)acetamide |
| Chemical Formula | C₃₄H₃₁ClN₈O₅S |
| Molecular Weight | 699.18 g/mol |
| CAS Number | 1883863-52-2 |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in DMSO |
| Storage and Stability | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |
| SMILES String | O=C(NCCNC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O)C[C@H]4C5=NN=C(C)N5C6=C(C(C)=C(C)S6)C(C7=CC=C(Cl)C=C7)=N4 |
Mechanism of Action and Signaling Pathway
This compound functions as a PROTAC to induce the selective degradation of BRD4 BD1. It physically links BRD4 to the E3 ubiquitin ligase CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex. This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. BRD4 is a key epigenetic reader that binds to acetylated histones and regulates the transcription of key oncogenes, including MYC. By degrading BRD4, this compound disrupts the super-enhancer landscape and downregulates the expression of MYC and other superenhancer-related genes, such as ZMYND8 and TBX3, in cancer cells, particularly in neuroblastoma.[4][5]
Pharmacological and Biological Properties
This compound exhibits potent and selective degradation of BRD4 BD1, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines, with notable efficacy in neuroblastoma.
Table 2: In Vitro Activity of this compound
| Parameter | Cell Line(s) | Value (nM) | Conditions | Reference |
| DC₅₀ (BRD4 BD1) | - | 500 | 5 hours | [6] |
| IC₅₀ | SK-N-BE(2) (Neuroblastoma) | 643.4 | 72 hours | [6] |
| IMR-32 (Neuroblastoma) | 299 | 72 hours | [6] | |
| SH-SY5Y (Neuroblastoma) | 414 | 72 hours | [6] | |
| HT22 (Normal neuronal) | 2151 | 72 hours | [6] | |
| HPAEC (Normal endothelial) | 2321 | 72 hours | [6] | |
| 293T (Normal embryonic kidney) | 4840 | 72 hours | [6] | |
| HCAEC (Normal endothelial) | 3939 | 72 hours | [6] |
Table 3: In Vivo Activity of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| SK-N-BE(2) Xenograft (Mouse) | 7.5 mg/kg, intraperitoneal injection, daily for 2 weeks | Reduced tumor volume, decreased Ki-67, increased caspase-3, no obvious organ toxicity, downregulated ZMYND8. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed to evaluate the activity of this compound.
Cell Viability Assay (CCK-8)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
Materials:
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32, SH-SY5Y)
-
Complete culture medium
-
This compound stock solution (in DMSO)
Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the plates and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Western Blot for BRD4 Degradation
This protocol is used to assess the degradation of BRD4 and related proteins following treatment with this compound.
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-BRD4, anti-BRD2, anti-BRD3, anti-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
Binding buffer (1X)
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Study
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeted and Interactome Proteomics Revealed the Role of PHD2 in Regulating BRD4 Proline Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to dBET57 and its Interaction with the E3 Ligase CRBN
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of dBET57, a Proteolysis Targeting Chimera (PROTAC) designed for the selective degradation of the first bromodomain of BRD4 (BRD4 BD1). We delve into the molecular mechanism of this compound, focusing on its interaction with the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of BRD4. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological processes and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction to this compound and PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality for targeted protein degradation.[1] These molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]
This compound is a PROTAC that selectively targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein BRD4.[2][4] BRD4 is a critical epigenetic reader protein involved in the regulation of key oncogenes such as MYC, making it an attractive target in oncology.[4] this compound utilizes a ligand for BRD4 and a phthalimide-based ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), a component of the CRL4-CRBN complex.[2][5]
Mechanism of Action: The this compound-BRD4-CRBN Ternary Complex
The primary mechanism of action of this compound involves the formation of a ternary complex with BRD4 and CRBN. This process can be broken down into the following key steps:
-
Binary Complex Formation: this compound independently binds to both BRD4 (specifically the BD1 domain) and CRBN.
-
Ternary Complex Formation: The bifunctional nature of this compound brings BRD4 and CRBN into close proximity, facilitating the formation of a stable ternary complex. The stability and conformation of this complex are crucial for the subsequent steps.
-
Ubiquitination: Within the ternary complex, CRBN, as the substrate receptor of the CRL4 E3 ligase complex, mediates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4.
-
Proteasomal Degradation: The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to a reduction in total BRD4 protein levels.
This catalytic cycle allows a single molecule of this compound to induce the degradation of multiple BRD4 proteins.
Caption: Mechanism of this compound-induced BRD4 Degradation.
Quantitative Data
The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Degradation Potency and Cellular Activity of this compound
| Parameter | Cell Line / System | Value | Reference |
| DC₅₀ (5h) for BRD4 BD1 | Cellular Reporter Assay | ~500 nM | [1][6] |
| IC₅₀ (72h) | SK-N-BE(2) (Neuroblastoma) | 643.4 nM | [4][5] |
| IMR-32 (Neuroblastoma) | 299 nM | [4][5] | |
| SH-SY5Y (Neuroblastoma) | 414 nM | [4][5] |
DC₅₀ (Degradation Concentration 50) is the concentration of this compound required to degrade 50% of the target protein. IC₅₀ (Inhibitory Concentration 50) is the concentration of this compound required to inhibit cell proliferation by 50%.
Table 2: Ternary Complex Formation and Selectivity of this compound
| Parameter | Target Bromodomain | Value | Reference |
| Apparent Cooperativity (αapp) | BRD4 BD1 | 0.8 | [1][6] |
| BRD4 BD2 | < 0.1 | [1][6] |
The apparent cooperativity factor (α) is a measure of the change in binding affinity of the PROTAC for one protein in the presence of the other. An α < 1 indicates negative cooperativity, meaning the formation of the binary complex with one protein weakens the binding to the other. Despite the negative cooperativity observed, this compound still effectively induces degradation. The significant difference in αapp between BD1 and BD2 highlights the selectivity of this compound for BRD4 BD1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Western Blot for BRD4 Degradation
This protocol is for assessing the dose-dependent degradation of BRD4 in a cellular context.
Materials:
-
Cell line of interest (e.g., neuroblastoma cell lines like SK-N-BE(2))
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 500, 1000 nM) and a DMSO control for a specified time (e.g., 5, 24, or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts and resolve by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize BRD4 levels to the loading control (β-actin).
Caption: Workflow for Western Blot Analysis of BRD4 Degradation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay measures the proximity of BRD4 and CRBN induced by this compound.
Materials:
-
Purified recombinant His-tagged CRBN/DDB1 complex
-
Purified recombinant GST-tagged BRD4 BD1
-
This compound
-
Assay buffer (e.g., HEPES-based buffer with salt and detergent)
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Fluorescein- or Alexa Fluor 488-conjugated anti-GST antibody (acceptor)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a master mix of the proteins and antibodies.
-
Assay Assembly: In a 384-well plate, add the protein-antibody master mix to each well. Then, add the serially diluted this compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the ternary complex to form.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., for the donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the concentration of this compound. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where high concentrations can lead to a "hook effect" due to the formation of binary complexes.
Caption: TR-FRET Assay Workflow for Ternary Complex Formation.
In Vitro Ubiquitination Assay
This assay directly assesses the ubiquitination of BRD4 mediated by the this compound-induced ternary complex.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant BRD4 BD1
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents as described in 4.1.
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRL4-CRBN, BRD4 BD1, ubiquitin, and this compound in the reaction buffer.
-
Initiate Reaction: Add ATP to initiate the ubiquitination cascade.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot. Probe the membrane with an anti-BRD4 antibody to observe a ladder of higher molecular weight bands corresponding to poly-ubiquitinated BRD4. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Signaling Pathways and Logical Relationships
The interaction of this compound with the cellular machinery is a well-defined pathway that leads to the specific degradation of BRD4. The logical relationship hinges on the ability of this compound to act as a molecular bridge, a concept central to PROTAC technology.
Caption: Logical Relationship of this compound Action.
Conclusion
This compound is a potent and selective degrader of BRD4 BD1 that effectively hijacks the CRBN E3 ubiquitin ligase to induce proteasomal degradation of its target. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other PROTAC molecules. A thorough understanding of the ternary complex dynamics and the cellular degradation machinery is paramount for the rational design of next-generation targeted protein degraders.
References
- 1. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. scispace.com [scispace.com]
- 4. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Applications - CAT N°: 36626 [bertin-bioreagent.com]
Foundational Research on dBET57 in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
dBET57 is a novel heterobifunctional small molecule that operates through the proteolysis-targeting chimera (PROTAC) technology. It is designed to selectively induce the degradation of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription, including that of critical oncogenes such as MYC. By hijacking the ubiquitin-proteasome system, this compound offers a promising therapeutic strategy for various cancers by eliminating the BRD4 protein rather than merely inhibiting its function. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, focusing on its mechanism of action, anti-cancer effects, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound functions as a PROTAC, a molecule with two key binding domains connected by a linker. One end of this compound binds to the first bromodomain (BD1) of the BRD4 protein, while the other end engages with the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[3][4] This targeted degradation leads to a rapid and sustained depletion of BRD4 within cancer cells.[3]
The degradation of BRD4 has significant downstream effects on oncogenic signaling pathways. A primary consequence is the disruption of super-enhancers, which are large clusters of transcriptional enhancers that drive the expression of key oncogenes.[3][4] In neuroblastoma, for instance, this compound-mediated BRD4 degradation leads to the downregulation of the MYCN oncogene, a critical driver of this malignancy.[3][4] Furthermore, research has identified other superenhancer-associated genes, such as TBX3 and ZMYND8, as downstream targets of this compound, indicating a broader impact on the oncogenic transcriptional landscape.[3][4]
The following diagram illustrates the signaling pathway of this compound-mediated BRD4 degradation and its downstream consequences.
Caption: Mechanism of action of this compound leading to BRD4 degradation and anti-cancer effects.
Quantitative Data
The anti-cancer activity of this compound has been quantified in various cancer cell lines through in vitro assays. The following tables summarize the key quantitative data from foundational research studies.
In Vitro Efficacy: IC50 and DC50 Values
The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of cancer cell proliferation, while the half-maximal degradation concentration (DC50) is the concentration needed to degrade 50% of the target protein (BRD4).
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| SK-N-BE(2) | Neuroblastoma | 643.4 | [3][5] |
| IMR-32 | Neuroblastoma | 299 | [3][5] |
| SH-SY5Y | Neuroblastoma | 414 | [3][5] |
| HOS | Osteosarcoma | Not specified | [6] |
| Saos-2 | Osteosarcoma | Not specified | [6] |
| MG-63 | Osteosarcoma | Not specified | [6] |
| G292 | Osteosarcoma | Not specified | [6] |
| HT22 | Normal Cell Line | 2151 | [3][5] |
| HPAEC | Normal Cell Line | 2321 | [3][5] |
| 293T | Normal Cell Line | 4840 | [3][5] |
| HCAEC | Normal Cell Line | 3939 | [3][5] |
| Target | Assay Type | DC50 (5h) (nM) | Citation |
| BRD4 (BD1) | Cell-free assay | ~500 | [7] |
In Vivo Efficacy: Neuroblastoma Xenograft Model
In a preclinical xenograft model using the SK-N-BE(2) neuroblastoma cell line, this compound demonstrated significant anti-tumor activity.
| Parameter | Value | Citation |
| Animal Model | Nude mice with SK-N-BE(2) xenografts | [3] |
| Dosage | 7.5 mg/kg | [3][5] |
| Administration | Intraperitoneal injection, once daily for 2 weeks | [3][5] |
| Outcome | Significantly reduced tumor volume and weight compared to control | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols used in the foundational studies of this compound.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cells.
-
Cell Plating: Seed neuroblastoma cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Drug Treatment: Treat the cells with a gradient of this compound concentrations.
-
Incubation: Incubate the cells for 72 hours.
-
CCK-8 Assay: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[3]
The following diagram illustrates the workflow for a typical cell viability assay.
Caption: Workflow for a cell viability assay to determine the IC50 of this compound.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as BRD4 and its downstream targets, following treatment with this compound.
-
Cell Lysis: Harvest cells after treatment with this compound and lyse them in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-BRD4, anti-MYCN).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[3]
The following diagram illustrates the key steps in a Western blot analysis.
Caption: A simplified workflow of the Western blot protocol.
Cell Apoptosis Assay
This assay is used to quantify the extent of programmed cell death (apoptosis) induced by this compound.
-
Cell Treatment: Treat neuroblastoma cells with varying concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the stained cells in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inoculate SK-N-BE(2) neuroblastoma cells into the flanks of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Administer this compound (7.5 mg/kg) or a vehicle control via intraperitoneal injection daily for two weeks.
-
Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, excise the tumors and measure their weight. Tumors can be further analyzed by immunohistochemistry for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[3][5]
Clinical Status
As of the latest available information, there are no registered clinical trials for this compound. The research on this compound is currently in the preclinical stage.
Conclusion
The foundational research on this compound has established it as a potent and selective degrader of BRD4 with significant anti-cancer activity, particularly in preclinical models of neuroblastoma. Its mechanism of action, which involves the targeted degradation of BRD4 and subsequent downregulation of key oncogenes like MYCN, provides a strong rationale for its further development. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of cancer biology and drug discovery who are interested in exploring the therapeutic potential of PROTAC-based therapies. Further in vivo studies in a broader range of cancer types and eventual clinical investigation will be crucial to fully elucidate the therapeutic promise of this compound.
References
- 1. Frontiers | Molecular regulation and therapeutic targeting of MYCN in neuroblastoma: a comprehensive review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRD4-targeting PROTACs Synergize With Chemotherapeutics Against Osteosarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
exploring the downstream effects of BRD4 degradation by dBET57
An In-depth Technical Guide to the Downstream Effects of BRD4 Degradation by dBET57
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, serves as a critical epigenetic reader and transcriptional coactivator.[1] It plays a pivotal role in regulating the expression of key genes involved in cell cycle progression, proliferation, and oncogenesis by binding to acetylated histones and recruiting transcription machinery.[2][3][4] Dysregulation of BRD4 is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2]
Conventional therapeutic strategies have focused on small-molecule inhibitors that block the function of BRD4's bromodomains.[2] However, a newer and more potent approach involves targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate target proteins from the cell.[5][6][7] this compound is a novel, potent, and selective PROTAC designed to specifically induce the degradation of BRD4, offering a promising strategy for cancer therapy.[5][8] This guide explores the mechanism of action of this compound and details the downstream molecular and cellular consequences of the targeted degradation of BRD4.
Mechanism of Action: Targeted Degradation of BRD4
This compound is a bifunctional molecule that links a ligand for BRD4 (derived from the inhibitor JQ1) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[5] This chimeric structure allows this compound to act as a molecular bridge, bringing BRD4 into close proximity with the CRBN component of the CRL4-CRBN E3 ubiquitin ligase complex.[5][9] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to its rapid and sustained elimination from the cell.[5][7][10] this compound is particularly selective for the first bromodomain (BD1) of BRD4 and does not effectively induce the degradation of the second bromodomain (BD2).[5][11]
References
- 1. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis‐targeting chimeras in cancer therapy: Targeted protein degradation for next‐generation treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
The Impact of dBET57 on MYCN Expression in Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and impact of dBET57, a potent Bromodomain and Extra-Terminal domain (BET) protein degrader, on MYCN-amplified neuroblastoma. Neuroblastoma, a common pediatric solid tumor, is often driven by the overexpression of the MYCN oncogene, making it a critical therapeutic target.[1][2] this compound represents a promising therapeutic strategy by specifically targeting BET proteins for degradation, leading to the downregulation of MYCN expression and subsequent anti-tumor effects.
Core Mechanism of Action: Targeted Protein Degradation
This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system to eliminate target proteins.[1] It consists of three key components: a ligand that binds to the BET protein BRD4, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting the two.[1] This tripartite complex formation brings BRD4 into close proximity with the E3 ligase, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome. The degradation of BRD4, a key transcriptional co-activator of MYCN, results in the suppression of MYCN gene expression.[1]
Quantitative Efficacy of this compound in Neuroblastoma Cell Lines
Studies have demonstrated the potent and selective activity of this compound in various neuroblastoma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's efficacy, are summarized in the table below.
| Cell Line | MYCN Status | IC50 (nM) |
| SK-N-BE(2) | Amplified | 643.4 |
| IMR-32 | Amplified | 299 |
| SH-SY5Y | Non-amplified | 414 |
| Normal Cells | ||
| HT22 | - | 2151 |
| HPAEC | - | 2321 |
| 293T | - | 4840 |
| HCAEC | - | 3939 |
Data sourced from Si-Qi Jia et al., 2022.
Signaling Pathway and Logical Relationships
The mechanism of action of this compound can be visualized through the following diagrams, generated using the DOT language for Graphviz.
Caption: Mechanism of this compound-induced MYCN downregulation.
Caption: Logical workflow of this compound's anti-tumor activity.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, this section provides a detailed overview of the key experimental protocols employed in the foundational research.
Cell Culture and Reagents
-
Cell Lines: MYCN-amplified neuroblastoma cell lines (SK-N-BE(2), IMR-32) and a non-amplified line (SH-SY5Y) were utilized. Normal human cell lines (HT22, HPAEC, 293T, HCAEC) served as controls.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
This compound: The compound was dissolved in dimethyl sulfoxide (DMSO) to create stock solutions for in vitro experiments.
Western Blot Analysis
This technique was used to assess the protein levels of BRD4, MYCN, and other relevant markers.
-
Cell Lysis: Cells were treated with various concentrations of this compound for specified times, then lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies overnight at 4°C. The following primary antibodies were used:
-
anti-BRD4
-
anti-MYCN
-
anti-c-Myc
-
anti-BRD2
-
anti-BRD3
-
anti-CRBN
-
anti-PARP
-
anti-Bcl-2
-
anti-Cyclin D1
-
anti-CDK9
-
anti-GAPDH (as a loading control)
-
-
Secondary Antibody and Detection: After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)-Sequencing
ChIP-seq was employed to identify the genomic regions occupied by BRD4 and how this is affected by this compound.
-
Cross-linking and Chromatin Shearing: Neuroblastoma cells were treated with this compound or DMSO. The cells were then cross-linked with formaldehyde, and the chromatin was sheared into fragments of 200-500 base pairs using sonication.
-
Immunoprecipitation: The sheared chromatin was incubated with antibodies against BRD4 or H3K27ac overnight with rotation. Protein A/G magnetic beads were used to capture the antibody-chromatin complexes.
-
Washing and Elution: The beads were washed to remove non-specific binding, and the chromatin was eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links were reversed, and the DNA was purified.
-
Library Preparation and Sequencing: DNA libraries were prepared from the immunoprecipitated DNA and input control DNA. The libraries were then sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads were aligned to the human genome, and peak calling was performed to identify regions of enrichment.
RNA-Sequencing (RNA-seq)
RNA-seq was used to analyze the global changes in gene expression following this compound treatment.
-
RNA Extraction: Total RNA was extracted from neuroblastoma cells treated with this compound or DMSO using a suitable RNA extraction kit.
-
Library Preparation: RNA-seq libraries were prepared from the total RNA. This process typically involves rRNA depletion or mRNA enrichment, followed by RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform to generate millions of short reads.
-
Data Analysis: The sequencing reads were aligned to the human reference genome. Differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated upon this compound treatment.
Caption: General experimental workflow for assessing this compound's impact.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for MYCN-amplified neuroblastoma. Its novel mechanism of action, which leverages the cell's own machinery to specifically degrade the key MYCN co-activator BRD4, offers a potent and targeted approach to inhibit tumor growth. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working to advance our understanding and treatment of this challenging pediatric cancer. Further investigation into the in vivo efficacy and safety of this compound is warranted to translate these promising preclinical findings into clinical applications.
References
Initial Investigations into dBET57's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial investigations into the therapeutic potential of dBET57, a potent and selective degrader of the bromodomain-containing protein 4 (BRD4). This document outlines the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental methodologies, and visualizes critical pathways and workflows.
Core Mechanism of Action: Targeted Protein Degradation
This compound is a heterobifunctional small molecule, known as a proteolysis-targeting chimera (PROTAC). PROTACs function by inducing the degradation of a target protein through the ubiquitin-proteasome system. This compound is composed of a ligand that binds to the first bromodomain (BD1) of BRD4 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity forces the ubiquitination of BRD4, marking it for degradation by the proteasome. This targeted degradation approach offers a distinct advantage over simple inhibition, potentially leading to a more profound and sustained therapeutic effect.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a PROTAC.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Degradation and Potency of this compound
| Parameter | Value | Cell Line(s) | Reference |
| DC50 for BRD4BD1 (5h) | ~500 nM | Not specified | |
| IC50 (72h) | 299 nM | IMR-32 (Neuroblastoma) | |
| 414 nM | SH-SY5Y (Neuroblastoma) | ||
| 643.4 nM | SK-N-BE(2) (Neuroblastoma) | ||
| 2151 nM | HT22 (Normal) | ||
| 2321 nM | HPAEC (Normal) | ||
| 3939 nM | HCAEC (Normal) | ||
| 4840 nM | 293T (Normal) |
Table 2: In Vivo Efficacy of this compound in Neuroblastoma Xenograft Model
| Animal Model | Dosage and Administration | Treatment Duration | Key Outcomes | Reference |
| SK-N-BE(2) Xenograft Mouse Model | 7.5 mg/kg, daily intraperitoneal injection | 2 weeks | Reduced tumor volume, decreased Ki-67 positive cells, increased caspase-3 positive cells, no obvious organ toxicity, downregulation of ZMYND8. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential.
Cell Viability Assay (CCK-8)
This protocol is adapted for assessing the effect of this compound on the viability of neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32, SH-SY5Y)
-
Complete culture medium
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 10 µL of the this compound dilutions to the respective wells. For the control group, add 10 µL of medium.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying this compound-induced apoptosis in neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat neuroblastoma cells with varying concentrations of this compound for 48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for BRD4 Degradation
This protocol is to confirm the degradation of BRD4 protein following this compound treatment.
Materials:
-
Neuroblastoma cell lines
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
In Vivo Xenograft Study
This protocol outlines the methodology for evaluating the anti-tumor activity of this compound in a mouse model.
Materials:
-
SK-N-BE(2) neuroblastoma cells
-
Athymic nude mice
-
This compound
-
Vehicle control (e.g., 5% Kolliphor® HS 15)
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Subcutaneously inject SK-N-BE(2) cells into the flank of athymic nude mice.
-
Monitor tumor growth regularly.
-
When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 7.5 mg/kg) or vehicle via intraperitoneal injection daily for the duration of the study (e.g., 2 weeks).
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and caspase-3).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial preclinical evaluation of this compound.
Caption: A typical experimental workflow for this compound.
Methodological & Application
Application Notes and Protocols: dBET57 In Vitro Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
dBET57 is a potent and selective heterobifunctional small molecule degrader of the Bromodomain and Extra-Terminal domain (BET) protein BRD4, specifically targeting its first bromodomain (BD1).[1][2][3] Operating through the Proteolysis Targeting Chimera (PROTAC) technology, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5] This targeted degradation of BRD4 has shown significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in neuroblastoma, by disrupting super-enhancer-mediated transcription of key oncogenes like MYCN.[4][6][7]
This document provides detailed protocols for key in vitro experiments to characterize the activity of this compound, along with structured data presentation and visualizations to facilitate experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across different parameters and cell lines.
Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Incubation Time (h) |
| SK-N-BE(2) | Neuroblastoma | 643.4 | 72 |
| IMR-32 | Neuroblastoma | 299 | 72 |
| SH-SY5Y | Neuroblastoma | 414 | 72 |
| HT22 | Normal | 2151 | 72 |
| HPAEC | Normal | 2321 | 72 |
| 293T | Normal | 4840 | 72 |
| HCAEC | Normal | 3939 | 72 |
| Data sourced from Jia et al., 2022.[4] |
Table 2: Degradation Efficacy of this compound
| Target | Parameter | Value (nM) | Time (h) | Assay System |
| BRD4BD1 | DC50 | 500 | 5 | In vitro |
| Data sourced from MedchemExpress and Nowak et al., 2018.[1][8] |
Key In Vitro Experimental Protocols
Cell Viability Assay (CCK8 Assay)
This protocol outlines the use of a Cell Counting Kit-8 (CCK8) to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell lines (e.g., SK-N-BE(2), IMR-32)
-
Complete growth medium (specific to the cell line)
-
96-well cell culture plates
-
CCK8 reagent
-
Microplate reader
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C.[1]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range is 0-10,000 nM.[1]
-
Include a DMSO-only control (vehicle control). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[4]
-
CCK8 Assay:
-
Add 10 µL of CCK8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the viability percentage against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (Propidium Iodide, PI).
Materials:
-
This compound
-
Neuroblastoma cells (e.g., SK-N-BE(2), IMR-32, SH-SY5Y)[4]
-
6-well cell culture plates
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound (e.g., 0-1200 nM) for 48 hours.[1][4]
-
Cell Harvesting:
-
Collect the culture medium (containing floating, potentially apoptotic cells).
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protein Degradation Analysis (Western Blot)
This protocol is used to detect the degradation of BRD4 and other target proteins following this compound treatment.
Materials:
-
This compound
-
Target cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-BRD2, anti-BRD3, anti-N-Myc, anti-β-actin or α-Tubulin as a loading control)[1][9]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., LI-COR Odyssey or ChemiDoc)[9]
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with desired concentrations of this compound for a specified time (e.g., 48 hours).[4]
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using software like ImageJ or LI-COR Image Studio Lite, normalizing to the loading control.[9]
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound as a PROTAC, inducing BRD4 degradation.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using the CCK8 assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Applications - CAT N°: 36626 [bertin-bioreagent.com]
- 6. researchgate.net [researchgate.net]
- 7. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for dBET57 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing dBET57, a potent and selective proteolysis-targeting chimera (PROTAC) degrader of the first bromodomain of BRD4 (BRD4BD1), in cell culture experiments. Detailed protocols for key assays are provided to ensure reproducible and reliable results.
Introduction to this compound
This compound is a heterobifunctional small molecule that induces the degradation of BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3] As a PROTAC, this compound functions by simultaneously binding to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN), thereby bringing them into close proximity.[1][4] This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[1][5] By degrading BRD4, this compound effectively downregulates the expression of key oncogenes, such as MYC, making it a valuable tool for cancer research and drug development.[3][4]
Mechanism of Action
This compound operates through the ubiquitin-proteasome system to achieve targeted protein degradation.[5][6] The molecule consists of a ligand that binds to the BRD4 protein and another ligand that recruits the CRL4CRBN E3 ubiquitin ligase complex.[7] This ternary complex formation leads to the polyubiquitination of BRD4, which is then recognized and degraded by the 26S proteasome.[1][4] This targeted degradation approach offers a powerful alternative to traditional inhibition, as it eliminates the target protein rather than just blocking its activity.[5][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity in various cell lines.
Table 1: Degradation and Inhibitory Concentrations of this compound
| Parameter | Value | Cell Line/System | Reference |
| DC50 (BRD4BD1) | 500 nM (5 hours) | In vitro | [7][9] |
| IC50 (72 hours) | 299 nM | IMR-32 (Neuroblastoma) | [4][7] |
| IC50 (72 hours) | 414 nM | SH-SY5Y (Neuroblastoma) | [4][7] |
| IC50 (72 hours) | 643.4 nM | SK-N-BE(2) (Neuroblastoma) | [4][7] |
| IC50 (72 hours) | 2151 nM | HT22 | [4][7] |
| IC50 (72 hours) | 2321 nM | HPAEC | [4][7] |
| IC50 (72 hours) | 3939 nM | HCAEC | [4][7] |
| IC50 (72 hours) | 4840 nM | 293T | [4][7] |
Table 2: Cellular Effects of this compound in Neuroblastoma (NB) Cells
| Assay | Cell Line(s) | Concentration Range | Treatment Time | Observed Effect | Reference |
| Apoptosis Induction | SK-N-BE(2), IMR-32, SH-SY5Y | 0 - 1200 nM | 48 hours | Dose-dependent increase in apoptosis | [2][7] |
| Cell Cycle Arrest | SK-N-BE(2), IMR-32, SH-SY5Y | 0 - 1200 nM | 48 hours | Increased proportion of cells in G1 phase | [2][7] |
| Cell Migration | SK-N-BE(2), IMR-32, SH-SY5Y | 0 - 1200 nM | 0 - 48 hours | Reduced cell migration and adhesion | [7] |
| Protein Expression | SK-N-BE(2), IMR-32, SH-SY5Y | 0, 300, 600, 1200 nM | 48 hours | Decreased BRD2, BRD3, BRD4, and N-Myc | [4][7] |
Experimental Protocols
The following are detailed protocols for common cell culture-based assays to evaluate the effects of this compound.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of this compound on cell proliferation.
Materials:
-
Cell line of interest (e.g., SK-N-BE(2), IMR-32, SH-SY5Y)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0-10,000 nM.[7]
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot Analysis
This protocol is used to determine the effect of this compound on the expression levels of target proteins like BRD4, BRD2, BRD3, and MYC.[4]
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-BRD2, anti-BRD3, anti-N-Myc, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with the desired concentrations of this compound (e.g., 0, 300, 600, 1200 nM) for 48 hours.[4][7]
-
Harvest the cells and lyse them in ice-cold RIPA buffer.[4]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
Protocol 3: RNA Sequencing (RNA-seq) Analysis
This protocol is used to investigate the global transcriptomic changes induced by this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
RNA extraction kit (e.g., Trizol-based)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
RNA-seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Treat cells with this compound (e.g., 1200 nM) and a vehicle control (DMSO) for 48 hours.[4]
-
Extract total RNA from the cells using a suitable RNA extraction method.[4]
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA.
-
Prepare RNA-seq libraries from the high-quality RNA samples according to the manufacturer's protocol.
-
Sequence the libraries on a next-generation sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes and perform pathway analysis to understand the biological effects of this compound.[4]
Signaling Pathway Perturbation
Treatment with this compound leads to the degradation of BET proteins, which in turn affects downstream signaling pathways, most notably the downregulation of MYC family proteins.[4] This is because BET proteins, particularly BRD4, are crucial for the transcriptional activation of MYC genes.[3][4] The degradation of BRD4 leads to the eviction of the transcriptional machinery from the MYC promoter and super-enhancers, resulting in decreased MYC expression and subsequent anti-proliferative and pro-apoptotic effects.[2][4]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: Why Just Inhibit What Can Be Destroyed? [bio-itworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The emerging promise of targeted protein degraders in CLL and other hematological malignancies | VJHemOnc [vjhemonc.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for dBET57 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of dBET57, a selective BRD4(BD1) PROTAC degrader, in preclinical xenograft models. The information is intended to assist in the design and execution of in vivo studies to evaluate the anti-tumor efficacy of this compound.
Introduction
This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the first bromodomain (BD1) of the BRD4 protein.[1] As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted degradation of BRD4 disrupts key transcriptional programs, including those driven by the MYC oncogene, thereby inhibiting cancer cell proliferation, inducing apoptosis, and causing cell cycle arrest.[3][4][5] Preclinical studies have demonstrated the anti-tumor activity of this compound in neuroblastoma xenograft models, suggesting its potential as a therapeutic agent for various malignancies.[3][4][5]
Mechanism of Action: this compound Signaling Pathway
This compound operates through a mechanism of induced protein degradation. It brings the target protein, BRD4, into proximity with the E3 ubiquitin ligase complex CRL4-CRBN, facilitating the transfer of ubiquitin to BRD4. Poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. This catalytic process leads to a sustained reduction in BRD4 protein levels, which in turn downregulates the expression of BRD4-dependent genes, such as MYC, and other super-enhancer-regulated genes like ZMYND8 and TBX3, ultimately leading to anti-tumor effects.
Quantitative Data Summary
The following tables summarize the in vivo dosage and administration of this compound in a neuroblastoma xenograft model.
Table 1: In Vivo Dosing and Administration of this compound
| Parameter | Details | Reference |
| Animal Model | Nude mice (3-4 weeks old) | [3] |
| Cancer Cell Line | SK-N-BE(2) (Neuroblastoma) | [3] |
| Dosage | 7.5 mg/kg | [1][3] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][3] |
| Frequency | Daily | [1][3] |
| Duration | 2 weeks | [1][3] |
| Vehicle | 5% Kolliphor® HS15 | [3] |
Table 2: In Vivo Efficacy of this compound in SK-N-BE(2) Xenograft Model
| Outcome Measure | Result | Reference |
| Tumor Volume | Significantly reduced compared to vehicle control | [1][3] |
| Ki-67 Positive Cells | Decreased proportion (indicating reduced proliferation) | [1][3] |
| Caspase-3 Positive Cells | Increased proportion (indicating increased apoptosis) | [1][3] |
| ZMYND8 Levels | Downregulated | [1] |
| Organ Toxicity | No obvious organ toxicity observed | [1][3] |
Experimental Protocols
The following protocols provide a general framework for conducting xenograft studies with this compound.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or 5% Kolliphor® HS15
Formulation 1 (DMSO/PEG300/Tween-80/Saline):
-
Prepare a stock solution of this compound in DMSO.
-
For a final injection volume of 1 mL, mix 50 µL of the this compound DMSO stock solution with 400 µL of PEG300.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 500 µL of saline to bring the final volume to 1 mL.
-
The final solution should be clear. Use immediately after preparation.
Formulation 2 (Kolliphor® HS15):
-
Prepare a solution of 5% Kolliphor® HS15 in sterile water.
-
Dissolve the required amount of this compound in the 5% Kolliphor® HS15 vehicle to achieve the desired final concentration for injection.
Subcutaneous Xenograft Model Establishment and Drug Administration
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preparing Stock Solutions of dBET57 for Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
dBET57 is a potent and selective heterobifunctional small molecule degrader of the Bromodomain and Extra-Terminal (BET) protein BRD4.[1][2][3][4][5] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the selective proteasomal degradation of the first bromodomain of BRD4 (BRD4BD1), while being inactive on the second bromodomain (BRD4BD2).[2][4][5] It achieves this by simultaneously binding to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN), thereby leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[4][6][7] This targeted degradation of BRD4 has shown anti-cancer effects in various models, including neuroblastoma, by disrupting super-enhancer-mediated gene expression.[1][6]
This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo research applications.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Formula | C34H31ClN8O5S | [2][3][4] |
| Molecular Weight | 699.18 g/mol | [2][3][8] |
| CAS Number | 1883863-52-2 | [2][3][4] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [4][8] |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL) | [2][3][4][8] |
| Sparingly soluble in Ethanol (e.g., 12 mg/mL) | [2] | |
| Insoluble in Water | [2] | |
| Storage (Powder) | -20°C for up to 3 years | [2][3][8] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for 1-6 months | [2][5] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.99 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For a 10 mM solution with 6.99 mg of this compound, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Storage: Store the aliquots at -20°C or -80°C. For long-term storage (up to 1 year), -80°C is recommended.[2] For shorter-term storage (1-6 months), -20°C is suitable.[5] Protect from light.[5]
Preparation of this compound Formulation for In Vivo Studies
This protocol provides an example of a formulation for the intraperitoneal (i.p.) injection of this compound in animal models, such as mice.
Materials:
-
10 mM this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or ddH₂O
-
Sterile tubes for mixing
-
Pipettes and sterile filter tips
Procedure:
-
Prepare the Vehicle Components: In a sterile tube, combine the vehicle components in the following order, ensuring complete mixing after each addition:
-
40% PEG300
-
5% Tween 80
-
50% ddH₂O or saline
-
-
Add this compound Stock Solution: To prepare a final injection solution, add 5% of the 10 mM this compound stock solution in DMSO to the pre-mixed vehicle. For example, to prepare 1 mL of the final formulation, add 50 µL of the 10 mM this compound stock to 950 µL of the vehicle.
-
Mix Thoroughly: Vortex the final solution until it is clear and homogenous. This formulation should be prepared fresh before each use.
Mandatory Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Signaling pathway of this compound-induced BRD4 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
Application of dBET57 in Osteosarcoma Cell Lines: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of dBET57, a potent Bromodomain and Extra-Terminal (BET) protein degrader, in the context of osteosarcoma research.
Introduction
Osteosarcoma, the most common primary malignant bone tumor, presents significant therapeutic challenges, particularly in cases of metastatic or recurrent disease.[1] Novel therapeutic strategies are urgently needed. One promising avenue of research is the targeting of epigenetic regulators, such as the BET protein family.[2] BET proteins, including BRD4, are critical for the transcription of key oncogenes like MYC.[3][4] this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades BET proteins, offering a powerful tool to study their role in osteosarcoma and as a potential therapeutic agent.[5][6][7] This document outlines the effects of this compound on osteosarcoma cell lines and provides detailed protocols for its application.
Mechanism of Action
This compound is a heterobifunctional molecule that brings together a BET protein (specifically binding to the BD1 bromodomain of BRD4) and the Cereblon (CRBN) E3 ubiquitin ligase.[3][5][8] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target BET protein.[4] By degrading BET proteins, this compound disrupts the transcriptional machinery responsible for the expression of various oncogenes and pro-survival proteins, leading to anti-tumor effects.[3][4]
Data Presentation: Efficacy of this compound in Osteosarcoma Cell Lines
Quantitative data from studies on the effect of this compound on various osteosarcoma cell lines are summarized below.
Table 1: In Vitro Cytotoxicity of this compound in Osteosarcoma Cell Lines
| Cell Line | IC50 (µM) | Notes | Reference |
| HOS | ~1.0 | This compound showed high toxicity in HOS cells. | [3][9] |
| Saos-2 | >10 | Exhibited higher chemoresistance to this compound. | [3][9] |
| MG-63 | >10 | Showed lower sensitivity to this compound. | [3][9] |
Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents
| Cell Line | Chemotherapeutic Agent | Effect | Reference |
| HOS | Cisplatin, Doxorubicin | Synergistic | [3][9] |
| Saos-2 | Cisplatin, Doxorubicin | Synergistic | [3][9] |
| MG-63 | Doxorubicin | Potentiation of toxicity | [3][9] |
Table 3: Effect of this compound on Protein Expression in Osteosarcoma Cell Lines
| Cell Line | Downregulated Proteins | Reference |
| HOS | AXL, BCL-X, E-cadherin, CAIX, EpCAM, ErbB2, Vimentin | [1][3][5] |
| Saos-2 | AXL, BCL-X, E-cadherin, CAIX, EpCAM, ErbB2, Vimentin | [1][3][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on osteosarcoma cell lines.
Materials:
-
Osteosarcoma cell lines (e.g., HOS, Saos-2, MG-63)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed osteosarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the drug concentration.
Western Blot Analysis
This protocol is used to assess the levels of specific proteins in osteosarcoma cells following treatment with this compound.
Materials:
-
Osteosarcoma cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-AXL, anti-BCL-X, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
This compound demonstrates significant anti-proliferative activity in certain osteosarcoma cell lines and exhibits synergistic effects when combined with conventional chemotherapeutic agents.[3][9] Its mechanism of action, involving the targeted degradation of BET proteins, leads to the downregulation of key oncogenic and survival-related proteins.[1][3][5] The protocols provided herein offer a foundation for researchers to investigate the potential of this compound as a therapeutic strategy for osteosarcoma. Further in vivo studies are warranted to validate these promising in vitro findings.
References
- 1. BRD4-targeting PROTACs Synergize With Chemotherapeutics Against Osteosarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4-targeting PROTACs Synergize With Chemotherapeutics Against Osteosarcoma Cell Lines | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols: Confirming dBET57-Induced Protein Degradation using Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
dBET57 is a potent and selective heterobifunctional small molecule degrader designed using Proteolysis Targeting Chimera (PROTAC) technology.[1] It operates by selectively targeting the first bromodomain of BRD4 (BRD4BD1) for ubiquitination and subsequent proteasomal degradation.[2][3] this compound accomplishes this by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to BRD4.[1][3] This targeted protein degradation strategy has shown anti-tumor effects, particularly in neuroblastoma, by downregulating BET family proteins (BRD2, BRD3, and BRD4) and MYC family proteins.[1][4]
Western blotting is a fundamental and widely used technique to confirm the efficacy of PROTACs like this compound by quantifying the reduction in the target protein levels within cells.[5][6] This document provides detailed application notes and protocols for utilizing Western blotting to validate this compound-induced degradation of target proteins.
Mechanism of Action of this compound
This compound is a bifunctional molecule comprising a ligand that binds to the BET bromodomain and another ligand that binds to the E3 ubiquitin ligase, Cereblon. These two ligands are connected by a linker. This design allows this compound to bring BRD4 into close proximity with Cereblon, facilitating the transfer of ubiquitin from the E3 ligase to BRD4.[3] The polyubiquitinated BRD4 is then recognized and degraded by the proteasome.[3]
Caption: Mechanism of this compound-induced BRD4 degradation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for treating cells in culture with this compound to induce protein degradation.
Materials:
-
Cell line of interest (e.g., neuroblastoma cell lines like SK-N-BE(2), IMR-32, SH-SY5Y)[1]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Tissue culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A common concentration range for this compound is 100 nM to 1000 nM.[1] Also, prepare a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or the vehicle control. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours). A 48-hour treatment has been shown to be effective.[1]
-
Cell Harvest: After the treatment period, wash the cells with ice-cold PBS and proceed to cell lysis.
Protocol 2: Western Blotting for Protein Degradation
This protocol provides a step-by-step guide for performing Western blotting to detect the degradation of target proteins.
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD2, anti-BRD3, anti-BRD4, anti-N-Myc, anti-c-Myc)[1]
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin, or anti-α-Tubulin)[7]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the harvested cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8]
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[8]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control band.
Caption: Western Blotting Experimental Workflow.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Quantitative Analysis of Protein Degradation by this compound
| Target Protein | Treatment Group | Concentration (nM) | Normalized Band Intensity (Arbitrary Units) | % Degradation vs. Vehicle |
| BRD4 | Vehicle (DMSO) | 0 | 1.00 ± 0.05 | 0% |
| This compound | 300 | 0.45 ± 0.03 | 55% | |
| This compound | 600 | 0.20 ± 0.02 | 80% | |
| BRD2 | Vehicle (DMSO) | 0 | 1.00 ± 0.06 | 0% |
| This compound | 300 | 0.60 ± 0.04 | 40% | |
| This compound | 600 | 0.35 ± 0.03 | 65% | |
| BRD3 | Vehicle (DMSO) | 0 | 1.00 ± 0.07 | 0% |
| This compound | 300 | 0.65 ± 0.05 | 35% | |
| This compound | 600 | 0.40 ± 0.04 | 60% | |
| N-Myc | Vehicle (DMSO) | 0 | 1.00 ± 0.08 | 0% |
| This compound | 300 | 0.50 ± 0.06 | 50% | |
| This compound | 600 | 0.25 ± 0.03 | 75% |
Data are presented as mean ± standard deviation from three independent experiments. Band intensities are normalized to the loading control and then to the vehicle control.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Inefficient protein transfer | Optimize transfer time and voltage. Ensure proper contact between the gel and membrane. |
| Low protein expression | Load more protein per lane. | |
| Inactive antibody | Use a fresh or different lot of antibody. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody concentration. |
| Protein degradation during sample prep | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Conclusion
Western blotting is an indispensable tool for confirming the mechanism of action of targeted protein degraders like this compound. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to effectively and reliably measure the degradation of BET family proteins and their downstream targets. Careful execution of these protocols and clear data presentation will ensure robust and reproducible results in the evaluation of this compound and other PROTAC molecules.
References
- 1. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing dBET57 Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of dBET57, a potent and selective proteolysis-targeting chimera (PROTAC) degrader of the BRD4 protein, through various cell viability assays. The information is intended to guide researchers in establishing robust and reproducible experiments to evaluate the anti-proliferative and cytotoxic effects of this compound in cancer cell lines.
Introduction to this compound
This compound is a heterobifunctional small molecule that induces the degradation of the BRD4 protein.[1] It functions as a PROTAC, bringing BRD4 into proximity with the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical readers of epigenetic marks and play a key role in regulating the transcription of oncogenes such as MYC.[1][2] By degrading BRD4, this compound disrupts these transcriptional programs, leading to cell cycle arrest, induction of apoptosis, and a reduction in cell proliferation in various cancer models, particularly neuroblastoma.[2][3][4]
Mechanism of Action of this compound
This compound is composed of a ligand that binds to the first bromodomain (BD1) of BRD4 and another ligand that recruits the E3 ubiquitin ligase CRBN.[5] This ternary complex formation facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a powerful alternative to traditional inhibition.
Caption: Mechanism of action of this compound as a PROTAC degrader of BRD4.
Experimental Protocols for Cell Viability Assays
The following are detailed protocols for commonly used cell viability assays to assess the efficacy of this compound. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6]
Materials:
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.[7]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution (e.g., in DMSO). A suggested starting concentration range is 0-10,000 nM.[8]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
-
Formazan Solubilization and Measurement:
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is a marker of metabolically active cells.[10] The amount of ATP is directly proportional to the number of viable cells.[11] This assay is a rapid and sensitive method with a simple "add-mix-measure" format.[11]
Materials:
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Reagent
-
96-well or 384-well opaque-walled plates suitable for luminescence measurements
-
Complete cell culture medium
-
Multichannel pipette
-
Luminometer
Protocol:
Caption: Workflow for the CellTiter-Glo® assay.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol, using opaque-walled plates.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate containing the cells to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
RealTime-Glo™ MT Cell Viability Assay
This is a non-lytic, real-time assay that measures the reducing potential of viable cells.[12] It allows for the continuous monitoring of cell viability over time in the same well, providing kinetic data on the cellular response to this compound.[13][14]
Materials:
-
This compound (stock solution in DMSO)
-
RealTime-Glo™ MT Cell Viability Assay Reagent
-
96-well or 384-well solid white or black plates
-
Complete cell culture medium
-
Multichannel pipette
-
Luminometer with temperature control
Protocol:
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chondrex.com [chondrex.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 12. RealTime-Glo™ MT Cell Viability Assay | 生死細胞判別アッセイ [promega.jp]
- 13. google.com [google.com]
- 14. biocompare.com [biocompare.com]
Detecting Apoptosis in Cells Treated with dBET57: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
dBET57 is a potent and selective heterobifunctional small molecule degrader of the bromodomain and extra-terminal domain (BET) protein BRD4, based on Proteolysis Targeting Chimera (PROTAC) technology. It mediates the recruitment of the E3 ubiquitin ligase CRL4^Cereblon^ to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The degradation of BRD4, a key epigenetic reader, disrupts the transcription of oncogenes such as MYCN, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][3] These application notes provide detailed protocols for the detection and quantification of apoptosis in cells treated with this compound.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by degrading BRD4, which in turn downregulates the expression of anti-apoptotic proteins like Bcl-2 and leads to the activation of executioner caspases.[4][5] This culminates in the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), and the characteristic morphological and biochemical hallmarks of apoptosis.[4]
Caption: this compound-induced apoptosis signaling pathway.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on apoptosis and cell viability in various neuroblastoma cell lines after 48 to 72 hours of treatment.
Table 1: Apoptosis Induction by this compound in Neuroblastoma Cells (48h Treatment)
| Cell Line | This compound Concentration (nM) | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |
| SK-N-BE(2) | 0 (Control) | ~5% | 1.0 |
| 300 | Increased | Significant Increase | |
| 600 | Further Increased | Dose-Dependent Increase | |
| 1200 | Markedly Increased | Strong Induction | |
| IMR-32 | 0 (Control) | ~4% | 1.0 |
| 300 | Increased | Significant Increase | |
| 600 | Further Increased | Dose-Dependent Increase | |
| 1200 | Markedly Increased | Strong Induction | |
| SH-SY5Y | 0 (Control) | ~3% | 1.0 |
| 300 | Increased | Significant Increase | |
| 600 | Further Increased | Dose-Dependent Increase | |
| 1200 | Markedly Increased | Strong Induction |
Note: The exact percentages of apoptotic cells are best determined from the graphical data of the cited study. The table reflects the reported dose-dependent increase in apoptosis.[4]
Table 2: IC50 Values of this compound in Various Cell Lines (72h Treatment)
| Cell Line | Cell Type | IC50 (nM) |
| SK-N-BE(2) | Neuroblastoma | 643.4 |
| IMR-32 | Neuroblastoma | 299 |
| SH-SY5Y | Neuroblastoma | 414 |
| HT22 | Normal Hippocampal | 2151 |
| HPAEC | Normal Pulmonary Artery | 2321 |
| 293T | Normal Embryonic Kidney | 4840 |
| HCAEC | Normal Coronary Artery | 3939 |
Data sourced from MedChemExpress and Jia et al., 2022.[4][5]
Experimental Protocols
Herein are detailed protocols for three common methods to detect apoptosis in cells treated with this compound.
Protocol 1: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This is the most common method for detecting early and late-stage apoptosis.
Caption: Experimental workflow for Annexin V/PI staining.
Materials:
-
Cells of interest (e.g., SK-N-BE(2), IMR-32, SH-SY5Y)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Treatment: After allowing cells to adhere overnight, treat them with varying concentrations of this compound (e.g., 0, 300, 600, 1200 nM) for the desired time period (e.g., 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a centrifuge tube.
-
For adherent cells, collect the culture medium (which contains apoptotic cells that have detached) and then wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing: Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes between washes.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 2: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
Materials:
-
Cells treated with this compound
-
Lysis buffer
-
Caspase-Glo® 3/7 Assay Reagent or similar
-
Luminometer-compatible multi-well plates (white-walled)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or in chamber slides and treated with this compound
-
4% Paraformaldehyde in PBS for fixation
-
Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Seed cells on coverslips or chamber slides and treat with this compound.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS.
-
-
Permeabilization: Incubate the cells with permeabilization solution for 10-15 minutes at room temperature.
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.
-
-
Detection and Analysis:
-
Wash the cells several times with PBS to remove unincorporated nucleotides.
-
If using a fluorescently labeled dUTP, you can proceed directly to imaging. If using a biotin-labeled dUTP, an additional step with fluorescently labeled streptavidin is required.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Conclusion
The protocols outlined in these application notes provide robust methods for detecting and quantifying apoptosis in cells treated with the BRD4 degrader this compound. For a comprehensive analysis, it is recommended to use a combination of these techniques, such as Annexin V/PI staining to quantify the extent of apoptosis and Western blotting for key apoptotic markers (cleaved PARP, Bcl-2 family proteins) to confirm the underlying mechanism. The provided quantitative data and signaling pathway diagram offer a solid foundation for designing and interpreting experiments aimed at evaluating the pro-apoptotic efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Colony Formation Assays with dBET57 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing colony formation assays to evaluate the long-term efficacy of dBET57, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain and extraterminal domain (BET) protein BRD4. The protocols and data presented are intended to assist in the assessment of this compound's anti-proliferative effects in cancer cell lines, with a particular focus on neuroblastoma.
Introduction
This compound is a heterobifunctional small molecule designed to induce the degradation of BRD4, a key epigenetic reader protein.[1][2][3] BRD4 is often implicated in oncogenesis through its role in regulating the transcription of key oncogenes, such as MYCN.[1][2][3] By recruiting the E3 ubiquitin ligase Cereblon (CRBN) to BRD4, this compound triggers the ubiquitination and subsequent proteasomal degradation of BRD4, leading to the suppression of downstream oncogenic signaling pathways.[1][2][3]
The colony formation assay, or clonogenic assay, is a well-established in vitro method used to determine the ability of a single cell to undergo unlimited division and form a colony. This assay is a critical tool for assessing the long-term effects of cytotoxic and cytostatic agents like this compound, as it measures the reproductive viability of cells after treatment.
Mechanism of Action of this compound
This compound operates through the PROTAC mechanism to induce the degradation of BRD4. This process inhibits the transcription of super-enhancer-related genes, including the MYCN oncogene, which is frequently amplified in high-risk neuroblastoma.[1][2][3] The degradation of BRD4 disrupts the transcriptional machinery essential for cancer cell proliferation, leading to cell cycle arrest, apoptosis, and a reduction in migratory and adhesive capabilities.[1][4]
Quantitative Data: Effect of this compound on Neuroblastoma Cell Colony Formation
Treatment with this compound has been shown to significantly impair the colony-forming ability of neuroblastoma (NB) cell lines in a dose-dependent manner. The following table summarizes the inhibitory effects of this compound on the proliferation of various NB and normal cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values after 72 hours of treatment.
| Cell Line | Cell Type | IC50 (nM)[4] |
| SK-N-BE(2) | Neuroblastoma | 643.4 |
| IMR-32 | Neuroblastoma | 299 |
| SH-SY5Y | Neuroblastoma | 414 |
| HT22 | Normal Hippocampal | 2151 |
| HPAEC | Normal Pulmonary Artery | 2321 |
| 293T | Normal Embryonic Kidney | 4840 |
| HCAEC | Normal Coronary Artery | 3939 |
Table 1: IC50 values of this compound in neuroblastoma and normal cell lines.
In colony formation assays, treatment with this compound for 48 hours resulted in a marked reduction in the number and size of colonies formed by NB cells.[1]
Experimental Protocols
The following are detailed protocols for performing a colony formation assay with this compound treatment.
Materials
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope for cell counting and colony visualization
Experimental Workflow
Detailed Protocol
1. Cell Seeding: a. Culture neuroblastoma cells to ~80% confluency. b. Harvest cells using trypsin-EDTA and perform a cell count. c. Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically for each cell line. d. Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
2. This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from a stock solution. A vehicle control (DMSO) should also be prepared. b. After 24 hours of cell attachment, carefully aspirate the medium from each well and replace it with medium containing the desired concentrations of this compound or the vehicle control. c. Incubate the cells with this compound for 48 to 72 hours at 37°C in a 5% CO2 incubator.[1]
3. Long-Term Culture: a. After the treatment period, remove the medium containing this compound and wash the cells gently with PBS. b. Add fresh, drug-free complete culture medium to each well. c. Return the plates to the incubator and culture for an additional 10-14 days, or until colonies are clearly visible to the naked eye. d. Replace the culture medium every 2-3 days to ensure nutrient availability.
4. Colony Fixation and Staining: a. Once colonies have formed, aspirate the culture medium and gently wash the wells twice with PBS. b. Fix the colonies by adding 1-2 mL of fixation solution (e.g., ice-cold methanol) to each well and incubating for 10-15 minutes at room temperature. c. Aspirate the fixation solution and allow the plates to air dry completely. d. Add 1 mL of 0.5% crystal violet staining solution to each well, ensuring the entire surface is covered. e. Incubate at room temperature for 10-20 minutes. f. Remove the crystal violet solution and gently wash the wells with tap water until the excess stain is removed. g. Allow the plates to air dry.
5. Quantification and Data Analysis: a. Once dry, the plates can be imaged using a scanner or camera. b. Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. c. Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition using the following formulas:
- PE = (Number of colonies formed / Number of cells seeded) x 100%
- SF = (PE of treated sample / PE of control sample) d. Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
Conclusion
The colony formation assay is a robust method for evaluating the long-term anti-proliferative effects of this compound. By inducing the degradation of BRD4, this compound effectively inhibits the clonogenic survival of cancer cells. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of this compound and other targeted protein degraders in various cancer models.
References
- 1. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular regulation and therapeutic targeting of MYCN in neuroblastoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular regulation and therapeutic targeting of MYCN in neuroblastoma: a comprehensive review [frontiersin.org]
Application Notes and Protocols: Measuring Cell Proliferation Using an EdU Incorporation Assay Following dBET57 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell proliferation is a fundamental biological process, and its dysregulation is a hallmark of cancer. The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, are key regulators of gene transcription and are frequently implicated in cancer pathogenesis.[1] dBET57 is a potent and selective proteolysis-targeting chimera (PROTAC) that functions as a degrader of the BRD4 protein.[1][2] By linking BRD4 to the E3 ubiquitin ligase cereblon, this compound triggers the ubiquitination and subsequent proteasomal degradation of BRD4, leading to the downregulation of key oncogenes like MYC.[1][3] This mechanism ultimately results in decreased cell proliferation, cell cycle arrest, and apoptosis in cancer cells.[3]
The 5-ethynyl-2´-deoxyuridine (EdU) incorporation assay is a modern, sensitive, and robust method for measuring DNA synthesis and, consequently, cell proliferation.[4][5] EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[4] Unlike the traditional BrdU assay, EdU detection is based on a "click" chemistry reaction, a copper-catalyzed cycloaddition between the alkyne group of EdU and a fluorescently labeled azide.[4][6] This method does not require harsh DNA denaturation, thus preserving cell morphology and allowing for multiplexing with other fluorescent probes.[5]
These application notes provide a detailed protocol for utilizing the EdU incorporation assay to quantify the anti-proliferative effects of the BRD4 degrader, this compound, on cancer cells.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule designed to selectively target the first bromodomain (BD1) of BRD4.[1][7] One end of the molecule binds to BRD4, while the other end recruits the E3 ubiquitin ligase, cereblon (CRBN).[1][2] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the transcriptional repression of its target genes, including the MYC oncogene, which plays a critical role in driving cell proliferation.[3] The subsequent decrease in MYC levels results in cell cycle arrest, primarily at the G1 phase, and a reduction in overall cell proliferation.[2]
Caption: Mechanism of this compound-induced BRD4 degradation and downstream effects.
Experimental Protocol
This protocol is designed for assessing the effect of this compound on the proliferation of adherent cancer cells grown on coverslips for fluorescence microscopy analysis. It can be adapted for suspension cells and flow cytometry.
Materials
-
Cancer cell line of interest (e.g., SK-N-BE(2) neuroblastoma cells)[2]
-
Complete cell culture medium
-
This compound (Selleck Chemicals or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
EdU solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Wash buffer (e.g., 3% BSA in PBS)
-
Click chemistry reaction cocktail (containing fluorescent azide, copper sulfate, and a reducing agent)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Glass coverslips and 6-well plates
-
Fluorescence microscope
Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 6-well plate.
-
Seed the cells onto the coverslips at a density that will ensure they are approximately 50-60% confluent at the time of EdU labeling.
-
Incubate the cells overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 100, 300, 600, 1200 nM).[2] Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment duration (e.g., 48 hours).
-
-
EdU Labeling:
-
Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells twice with PBS.
-
Fix the cells by adding 1 mL of 3.7% formaldehyde in PBS to each well and incubating for 15 minutes at room temperature.[10]
-
Remove the fixative and wash the cells twice with wash buffer.
-
Permeabilize the cells by adding 1 mL of 0.5% Triton X-100 in PBS to each well and incubating for 20 minutes at room temperature.[10]
-
Remove the permeabilization buffer and wash the cells twice with wash buffer.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions.
-
Add 0.5 mL of the reaction cocktail to each well, ensuring the coverslip is fully covered.
-
Incubate for 30 minutes at room temperature, protected from light.[9]
-
Remove the reaction cocktail and wash the cells once with wash buffer.
-
-
Nuclear Staining and Mounting:
-
Stain the cell nuclei by incubating with a Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 15-30 minutes at room temperature, protected from light.[9]
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence microscope with the appropriate filters for the chosen fluorescent azide and Hoechst 33342.
-
Acquire multiple images from random fields for each condition.
-
Quantify the percentage of EdU-positive cells (proliferating cells) by dividing the number of EdU-positive nuclei by the total number of nuclei (Hoechst-stained) and multiplying by 100.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 5. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baseclick EdU Cell Proliferation Detection Kits: Improve Data Quality and Save Time [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
troubleshooting dBET57 solubility issues in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the BRD4 degrader, dBET57, in vitro.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with this compound.
Question: My this compound precipitated out of solution after I diluted my stock in aqueous media. How can I prevent this?
Answer:
Precipitation of this compound upon dilution in aqueous-based cell culture media is a common issue due to its low water solubility.[1] Here are several steps you can take to mitigate this problem:
-
Use Fresh, High-Quality DMSO: Always prepare your initial stock solution in fresh, anhydrous dimethyl sulfoxide (DMSO).[1] Moisture-absorbing DMSO can significantly reduce the solubility of this compound.[1]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible while maintaining this compound solubility. While a final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines, higher concentrations may be necessary for higher doses of this compound. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your this compound stock solution in your cell culture medium. This gradual decrease in the organic solvent concentration can help keep the compound in solution.
-
Pre-warm Media: Pre-warming your cell culture media to 37°C before adding the this compound solution can sometimes help with solubility.
-
Consider a Surfactant: For problematic cases, the inclusion of a biocompatible surfactant like Tween-80 at a very low concentration (e.g., 0.01%) in your final culture medium might improve solubility. However, this should be tested for its effects on your specific cell line and assay.
Question: I am observing inconsistent results between experiments. Could this be related to this compound stability?
Answer:
Inconsistent results can indeed be linked to the stability of your this compound solutions. To ensure reproducibility, follow these storage and handling best practices:
-
Proper Stock Solution Storage: Store your DMSO stock solution of this compound at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2] Always protect the stock solution from light.[2]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.[1]
-
Freshly Prepare Working Solutions: Prepare your final working dilutions of this compound in cell culture media immediately before use. Do not store this compound in aqueous media for extended periods.
Below is a troubleshooting workflow for addressing solubility and stability issues with this compound.
Frequently Asked Questions (FAQs)
What is the mechanism of action for this compound?
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades the BRD4 protein.[3][4] It functions by forming a ternary complex between the first bromodomain (BD1) of BRD4 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[2][5]
What are the recommended solvents for this compound?
For in vitro experiments, the recommended solvent for preparing stock solutions of this compound is DMSO.[1] It is practically insoluble in water.[1] For in vivo formulations, a combination of DMSO, PEG300, and Tween-80 has been described.[1][2]
What are typical working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. Based on published data, concentrations ranging from low nanomolar to low micromolar have been used.[2] For example, in neuroblastoma cell lines, this compound has been shown to induce apoptosis and inhibit proliferation at concentrations between 0-1200 nM after 48 hours of treatment.[2][5] The DC50 (concentration for 50% degradation) for BRD4BD1 has been reported to be 500 nM.[1][2]
Quantitative Data Summary
| Parameter | Solvent | Concentration | Storage Temperature | Duration | Citation |
| Solubility | DMSO | 100 mg/mL (143.02 mM) | - | - | [1] |
| Solubility | Ethanol | 12 mg/mL | - | - | [1] |
| Solubility | Water | Insoluble | - | - | [1] |
| Stock Solution Storage | DMSO | - | -20°C | 1 month | [1][2] |
| Stock Solution Storage | DMSO | - | -80°C | 6 months | [1][2] |
| Cell Line | Assay | IC50 | Treatment Duration | Citation |
| SK-N-BE(2) | Proliferation | 643.4 nM | 72 hours | [2] |
| IMR-32 | Proliferation | 299 nM | 72 hours | [2] |
| SH-SY5Y | Proliferation | 414 nM | 72 hours | [2] |
| HT22 | Proliferation | 2151 nM | 72 hours | [2] |
| HPAEC | Proliferation | 2321 nM | 72 hours | [2] |
| 293T | Proliferation | 4840 nM | 72 hours | [2] |
| HCAEC | Proliferation | 3939 nM | 72 hours | [2] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Warm the vial of this compound powder to room temperature before opening.
-
Add a sufficient volume of fresh, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex briefly to fully dissolve the powder. Gentle warming (to no more than 37°C) or sonication can be used if necessary to aid dissolution.
-
Aliquot the stock solution into single-use tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol: Cell Viability Assay (Example using a 96-well plate)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4]
-
The next day, prepare serial dilutions of your this compound stock solution in pre-warmed complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound (and a vehicle control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).[2][4]
-
Assess cell viability using your preferred method (e.g., MTT, CellTiter-Glo®).
-
Read the plate according to the assay manufacturer's instructions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing dBET57 Concentration for Maximum Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dBET57 concentration in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective degrader of the BRD4 protein, specifically targeting its first bromodomain (BD1).[1][2][3] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity.[2] this compound recruits the CRL4CRBN E3 ubiquitin ligase to BRD4, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[1][4] This targeted degradation strategy offers a powerful method to reduce cellular levels of BRD4, a key regulator of gene expression implicated in various diseases, including cancer.[5]
Q2: What is the optimal concentration range for this compound?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, a good starting point is to perform a dose-response experiment ranging from picomolar to micromolar concentrations (e.g., 1 pM to 10 µM). The reported half-maximal degradation concentration (DC50) for BRD4BD1 is approximately 500 nM after a 5-hour treatment.[1][3][6] It is crucial to determine the optimal concentration that achieves maximal degradation (Dmax) for your specific system.
Q3: What is the "hook effect" and how can I avoid it with this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations.[7] This occurs because at excessive concentrations, this compound can form binary complexes with either BRD4 or the E3 ligase separately, preventing the formation of the productive ternary complex (BRD4-dBET57-E3 ligase) required for degradation. To avoid the hook effect, it is essential to perform a full dose-response curve to identify the optimal concentration range and avoid using concentrations that are too high.[7]
Q4: How quickly can I expect to see BRD4 degradation after this compound treatment?
A4: The kinetics of degradation can vary. It is recommended to perform a time-course experiment to determine the optimal treatment duration. Significant degradation of BRD4BD1 has been observed as early as 5 hours post-treatment.[1][6] A typical time-course experiment might include time points such as 2, 4, 8, 12, and 24 hours.
Q5: What are the known off-target effects of this compound?
A5: this compound is designed to be selective for BRD4BD1. However, like many small molecules, off-target effects are possible. Pomalidomide-based PROTACs, like this compound, have been reported to potentially degrade other zinc-finger proteins.[8] It is advisable to perform proteomics studies to assess the global protein changes upon this compound treatment in your specific cell line to identify any potential off-target degradation.
Troubleshooting Guide
Issue 1: No or minimal degradation of BRD4 is observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a broad dose-response experiment (e.g., 1 pM to 10 µM) to identify the optimal concentration for degradation. You may be operating in the "hook effect" region. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal duration for BRD4 degradation. |
| Low E3 Ligase (CRBN) Expression | Verify the expression level of Cereblon (CRBN) in your cell line using Western blotting or qPCR. If expression is low, consider using a different cell line with higher CRBN levels. |
| Low Target (BRD4) Expression | Confirm the basal expression level of BRD4 in your cell line. |
| Poor Cell Permeability | While less common for established PROTACs, poor cell permeability can be a factor. If possible, use a cellular thermal shift assay (CETSA) or similar methods to confirm target engagement in intact cells.[9] |
| Compound Inactivity | Ensure the this compound compound is properly stored and handled to prevent degradation. Test a fresh batch of the compound. |
Issue 2: The "Hook Effect" is observed, with decreased degradation at higher concentrations.
| Possible Cause | Troubleshooting Steps |
| Excessive this compound Concentration | This is the primary cause of the hook effect.[7] Reduce the concentration of this compound to the optimal range identified in your dose-response curve. |
| Saturation of Binary Complex Formation | At high concentrations, this compound forms non-productive binary complexes with either BRD4 or CRBN.[7] Use concentrations at or below the Dmax to favor ternary complex formation. |
Issue 3: Significant off-target protein degradation is detected.
| Possible Cause | Troubleshooting Steps |
| Pomalidomide-related Off-targets | The pomalidomide moiety of this compound can lead to the degradation of other zinc-finger proteins.[8] |
| Concentration-dependent Off-target Effects | Use the lowest effective concentration of this compound that achieves maximal on-target degradation to minimize off-target effects. |
| Cell-line Specific Effects | Off-target effects can be cell-type dependent. If problematic, consider using an alternative BRD4 degrader with a different E3 ligase recruiter. |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound-mediated BRD4 Degradation by Western Blot
This protocol details the steps to determine the optimal concentration of this compound for BRD4 degradation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 pM to 10 µM. Include a vehicle control (DMSO). Replace the medium in each well with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired time (e.g., 5 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis: Acquire the image using an imaging system. Quantify the band intensities and normalize the BRD4 signal to the loading control. Plot the normalized BRD4 levels against the this compound concentration to determine the DC50 and Dmax.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for assessing the effect of this compound-induced BRD4 degradation on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to determine the IC50 value.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Neuroblastoma (NB) Cell Lines
| Cell Line | IC50 (nM, 72h) | DC50 for BRD4BD1 (nM, 5h) | Reference |
| SK-N-BE(2) | 643.4 | ~500 | [1] |
| IMR-32 | 299 | Not Reported | [1] |
| SH-SY5Y | 414 | Not Reported | [1] |
Table 2: Effects of this compound on Neuroblastoma Cell Functions
| Effect | Cell Lines | Concentration Range | Duration | Reference |
| Apoptosis Induction | SK-N-BE(2), IMR-32, SH-SY5Y | 0-1200 nM | 48h | [1][10] |
| G1 Phase Cell Cycle Arrest | NB cells | 0-1200 nM | 48h | [1] |
| Reduced Cell Migration | NB cells | 0-1200 nM | 0-48h | [1] |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Signaling pathway of this compound-mediated BRD4 degradation.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Hook Effect in dBET57 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the hook effect in their dBET57 experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound experiments?
A1: The "hook effect," also known as the prozone effect, is a phenomenon observed in experiments with bifunctional molecules like the PROTAC® this compound. It manifests as a paradoxical decrease in the degradation of the target protein, BRD4, at high concentrations of this compound. This results in a characteristic bell-shaped dose-response curve, where degradation is maximal at an optimal concentration and then diminishes as the concentration further increases.[1][2]
Q2: What is the underlying cause of the hook effect with this compound?
A2: The hook effect is caused by the formation of unproductive binary complexes at excessive concentrations of this compound. The mechanism of action for this compound relies on the formation of a productive ternary complex, which consists of the BRD4 target protein, the this compound molecule, and the E3 ubiquitin ligase Cereblon (CRBN). However, at high concentrations, this compound can independently bind to either BRD4 or CRBN, forming binary complexes (BRD4-dBET57 or CRBN-dBET57). These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation of BRD4.[1][2]
Q3: What are the experimental consequences of the hook effect?
Q4: How can I confirm that the decreased degradation I'm observing at high concentrations is due to the hook effect?
A4: To confirm the hook effect, you should perform a dose-response experiment with a wide and granular range of this compound concentrations. If you observe a bell-shaped curve where degradation decreases at higher concentrations, it is indicative of the hook effect. Additionally, you can use biophysical or cellular assays like NanoBRET or Co-Immunoprecipitation to directly measure the formation of the ternary complex. A corresponding decrease in ternary complex formation at high this compound concentrations would confirm the hook effect.
Troubleshooting Guides
Problem 1: My dose-response curve for this compound shows a bell shape, with decreased BRD4 degradation at high concentrations.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment with a broader range of this compound concentrations, ensuring you have multiple data points at the higher concentrations where the degradation is decreasing.
-
Determine the Optimal Concentration (DCmax): Identify the concentration of this compound that results in the maximal degradation of BRD4. This is your optimal concentration for future experiments.
-
Assess Ternary Complex Formation: Use an orthogonal assay like NanoBRET or Co-Immunoprecipitation to correlate the loss of BRD4 degradation with a decrease in the formation of the BRD4-dBET57-CRBN ternary complex at high concentrations.
-
Problem 2: I am not observing any BRD4 degradation at any of the tested this compound concentrations.
-
Likely Cause: This could be due to several factors, including the hook effect masking degradation, issues with the experimental setup, or an inactive compound.
-
Troubleshooting Steps:
-
Test a Much Wider and Lower Concentration Range: It is possible that your entire concentration range is in the hook effect region. Test a very broad range of concentrations, starting from picomolar to high micromolar concentrations.
-
Verify Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to BRD4 in your cells.[3][4][5][6][7]
-
Confirm E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of CRBN, the E3 ligase recruited by this compound. This can be checked by Western blot.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal concentration of this compound to determine the ideal incubation time.
-
Check Compound Integrity: Ensure the this compound compound is properly stored and has not degraded.
-
Data Presentation
Table 1: Representative Dose-Response Data for a BRD4 Degrader Exhibiting the Hook Effect (Western Blot Quantification)
| Concentration (µM) | % BRD4 Degradation |
| 0 (Vehicle) | 0 |
| 0.01 | 15 |
| 0.05 | 45 |
| 0.1 | 70 |
| 0.2 | 85 |
| 0.5 | 90 |
| 1 | 80 |
| 5 | 50 |
| 10 | 25 |
Table 2: Representative Ternary Complex Formation Data (NanoBRET Assay)
| Concentration (µM) | NanoBRET Ratio (Ternary Complex Formation) |
| 0 (Vehicle) | 0.05 |
| 0.01 | 0.2 |
| 0.05 | 0.5 |
| 0.1 | 0.8 |
| 0.2 | 1.2 |
| 0.5 | 1.0 |
| 1 | 0.7 |
| 5 | 0.3 |
| 10 | 0.1 |
Mandatory Visualizations
Caption: this compound mechanism and the hook effect.
Caption: Western Blot experimental workflow.
Experimental Protocols
Western Blot for BRD4 Degradation
Objective: To quantify the dose-dependent degradation of BRD4 by this compound.
Materials:
-
Cell line expressing BRD4 and CRBN
-
Complete cell culture medium
-
This compound stock solution
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle-only control (DMSO).
-
Replace the medium with the this compound dilutions or vehicle control and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Place the plate on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control.
-
Normalize the BRD4 signal to the loading control signal.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the this compound concentration.[8]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
Objective: To detect the formation of the BRD4-dBET57-CRBN ternary complex.
Materials:
-
Cell line expressing BRD4 and CRBN
-
This compound and vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-BRD4 or anti-CRBN)
-
Control IgG from the same species as the IP antibody
-
Protein A/G magnetic beads or agarose
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blot (anti-BRD4 and anti-CRBN)
Procedure:
-
Cell Treatment:
-
Treat cells with the desired concentrations of this compound or vehicle. Co-treat with a proteasome inhibitor (e.g., MG132) to prevent degradation of the complex.
-
-
Cell Lysis:
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the IP antibody (e.g., anti-BRD4) or control IgG.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Elution and Western Blot:
NanoBRET™ Assay for Ternary Complex Formation
Objective: To quantify the formation of the BRD4-dBET57-CRBN ternary complex in live cells.[13][14][15][16][17]
Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc®-BRD4 and HaloTag®-CRBN
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Assay medium (e.g., DMEM with 4.5 g/L glucose, L-glutamine, and 10% FBS)
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
This compound and vehicle control
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-BRD4 and HaloTag®-CRBN expression vectors.
-
-
Cell Plating:
-
Plate the transfected cells in a white, 96-well assay plate.
-
-
Assay Setup:
-
Prepare a solution of HaloTag® NanoBRET™ 618 Ligand in assay medium.
-
Add the ligand solution to the cells and incubate.
-
Prepare serial dilutions of this compound.
-
-
Measurement:
-
Add the this compound dilutions to the wells.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the this compound concentration.
-
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Objective: To confirm the binding of this compound to BRD4 in a cellular context.[3][4][5][6][7]
Materials:
-
Cell line of interest
-
This compound and vehicle control
-
PBS
-
Lysis buffer with protease inhibitors
Procedure:
-
Cell Treatment:
-
Treat cells with this compound or vehicle at the desired concentration and time.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thawing.
-
Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble BRD4 in each sample by Western blot.
-
-
Data Analysis:
-
Quantify the BRD4 band intensities at each temperature for both the treated and vehicle control samples.
-
Plot the percentage of soluble BRD4 against the temperature to generate melting curves. A shift in the melting curve for the this compound-treated sample indicates target engagement.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pelagobio.com [pelagobio.com]
- 5. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.sg]
- 14. bmglabtech.com [bmglabtech.com]
- 15. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.in]
Technical Support Center: Investigating Potential Off-Target Effects of dBET57
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the potential off-target effects of the PROTAC dBET57.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3][4][5] It functions by recruiting BRD4 to the CRL4-Cereblon E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] Studies have shown that this compound is remarkably selective for BRD4-BD1 and is inactive on the second bromodomain (BRD4-BD2).[2][3][6]
Q2: What are the potential off-target effects of this compound?
A2: Potential off-target effects of this compound can arise from its two primary components: the JQ1-like warhead that binds to BET bromodomains and the thalidomide-like ligand that recruits the E3 ligase Cereblon (CRBN).
-
Thalidomide-related Neosubstrate Degradation: The thalidomide moiety can induce the degradation of proteins that are not the intended target, known as "neosubstrates."[7][8] Well-characterized neosubstrates of CRBN modulators include the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8] While direct evidence for this compound-mediated degradation of these specific proteins is not yet published, it remains a potential off-target effect due to its mechanism of action.
-
JQ1-related Off-Target Binding: The JQ1 portion of this compound, while targeting BET bromodomains, may have off-target interactions. Some studies on JQ1 alone have suggested potential effects on pathways independent of BET protein inhibition.[9][10]
Q3: Has the safety profile of this compound been evaluated?
A3: In a neuroblastoma xenograft mouse model, this compound was administered at 7.5 mg/kg via intraperitoneal injection once daily for two weeks. The results indicated no obvious organ toxicity based on hematoxylin and eosin (H&E) staining of major organs.[1][11] However, this is a preliminary safety assessment and more comprehensive toxicology studies are needed to fully characterize the safety profile of this compound.
Q4: How does the linker in this compound influence its selectivity?
A4: The linker connecting the BRD4 binder and the E3 ligase ligand plays a crucial role in the formation of a stable and productive ternary complex (BRD4-dBET57-CRBN). The linker's length, composition, and attachment points can influence the geometry of this complex, which in turn can affect both on-target potency and off-target degradation.[6][8] The specific linker in this compound contributes to its high selectivity for BRD4-BD1.[6]
Troubleshooting Guides
This section provides guidance for addressing specific issues that may arise during experiments with this compound.
Problem 1: Observing unexpected cellular phenotypes not readily explained by BRD4 degradation.
-
Possible Cause: Potential off-target effects of this compound.
-
Troubleshooting Steps:
-
Investigate Neosubstrate Degradation: Perform western blotting or targeted proteomics to assess the protein levels of known thalidomide neosubstrates, such as IKZF1 and IKZF3, in your experimental system following this compound treatment.
-
Global Proteomics Analysis: Conduct an unbiased proteomics study (e.g., using SILAC or TMT labeling followed by mass spectrometry) to identify all proteins that are downregulated upon this compound treatment. This can reveal novel off-target substrates.
-
Use a Negative Control: Synthesize or obtain a negative control compound for this compound. An ideal control would be a molecule where the thalidomide or JQ1 component is modified to prevent binding to its respective target (CRBN or BRD4), thus abrogating ternary complex formation.
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to identify proteins that physically interact with this compound in cells. A thermal shift in a protein other than BRD4 could indicate an off-target binder.
-
Problem 2: Difficulty confirming on-target engagement in a specific cell line.
-
Possible Cause: Low expression of BRD4 or components of the CRL4-CRBN E3 ligase complex in the cell line.
-
Troubleshooting Steps:
-
Confirm Protein Expression: Use western blotting to verify the expression levels of BRD4 and Cereblon (CRBN) in your cell line of interest.
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for BRD4 degradation in your cell line.
-
Time-Course Experiment: Assess BRD4 degradation at multiple time points after this compound treatment to capture the degradation kinetics.
-
CETSA for Target Engagement: Perform a CETSA experiment to confirm direct binding of this compound to BRD4 in your cellular context.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| BRD4-BD1 Degradation (DC50) | ~500 nM (at 5 hours) | In vitro | [1][2][4] |
| BRD4-BD2 Degradation | Inactive | In vitro | [2][3] |
| Neuroblastoma Cell Proliferation (IC50) | SK-N-BE(2): 643.4 nM | 72 hours | [1] |
| IMR-32: 299 nM | 72 hours | [1] | |
| SH-SY5Y: 414 nM | 72 hours | [1] | |
| Normal Cell Proliferation (IC50) | HT22: 2151 nM | 72 hours | [1] |
| HPAEC: 2321 nM | 72 hours | [1] | |
| 293T: 4840 nM | 72 hours | [1] | |
| HCAEC: 3939 nM | 72 hours | [1] |
Experimental Protocols
1. Global Proteomics for Off-Target Identification (Illustrative Protocol)
This protocol provides a general workflow for identifying off-target protein degradation using mass spectrometry.
-
Objective: To identify all proteins that are significantly downregulated upon this compound treatment.
-
Methodology:
-
Cell Culture and Treatment: Culture cells of interest and treat with either DMSO (vehicle control) or this compound at a predetermined effective concentration for a specified time (e.g., 6-24 hours).
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from different treatment groups with isobaric tags.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the labeled peptides using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data using software such as MaxQuant or Proteome Discoverer. Identify and quantify proteins across all samples. Perform statistical analysis to identify proteins that show a significant decrease in abundance in the this compound-treated samples compared to the control.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm the direct binding of this compound to its target (BRD4) and identify potential off-target binders in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with either DMSO or this compound.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein (and other proteins of interest) in each sample using western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Kinetic Scout Approach Accelerates Targeted Protein Degrader Development. | Broad Institute [broadinstitute.org]
- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sapient.bio [sapient.bio]
Technical Support Center: Investigating Acquired Resistance to dBET57
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating mechanisms of acquired resistance to the BET degrader, dBET57.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional small molecule. It works by inducing the degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4. One end of this compound binds to the first bromodomain (BD1) of BRD4, and the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity leads to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] The degradation of BRD4, a key transcriptional regulator, leads to the downregulation of oncogenes such as MYCN, ultimately resulting in cell cycle arrest and apoptosis in sensitive cancer cells.[1][2]
Q2: My cells have become resistant to this compound. What are the potential mechanisms?
A2: Acquired resistance to this compound can arise from several mechanisms that disrupt the formation or function of the BRD4-dBET57-CRBN ternary complex. The most common mechanisms include:
-
Mutations in the E3 Ligase (CRBN): Alterations in the CRBN gene can prevent this compound from binding to the CRBN protein, thus inhibiting the recruitment of the E3 ligase complex. A specific mutation, H397D in CRBN, has been shown to confer resistance to this compound.[3]
-
Mutations in the Target Protein (BRD4): Although less commonly reported for PROTACs, mutations in the this compound binding site on BRD4 could prevent the formation of the ternary complex.
-
Downregulation of CRBN Expression: Insufficient levels of the CRBN protein will limit the cell's ability to degrade BRD4, even in the presence of this compound.[1]
-
Upregulation of BRD4 Expression: A significant increase in the amount of BRD4 protein may overwhelm the degradation capacity of the PROTAC at a given concentration.
-
Development of BRD4-Independent Transcriptional Programs: Cancer cells may evolve to rely on alternative signaling pathways for their growth and survival, bypassing their dependency on BRD4.
-
Drug Efflux Pumps: Increased expression of multidrug resistance pumps can reduce the intracellular concentration of this compound.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[4] You should also perform a western blot to determine the half-maximal degradation concentration (DC50). Resistant cells will show a reduced ability of this compound to degrade BRD4.
Troubleshooting Guides
Problem 1: Inconsistent or absent BRD4 degradation upon this compound treatment in a supposedly sensitive cell line.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for BRD4 degradation. PROTACs can exhibit a "hook effect," where very high concentrations can inhibit ternary complex formation and reduce degradation.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal BRD4 degradation.
-
-
Possible Cause 3: Low CRBN Expression.
-
Solution: Verify the expression level of CRBN in your cell line via western blot or qPCR. If CRBN expression is low, consider using a different cell line known to have robust CRBN expression.
-
-
Possible Cause 4: Poor Antibody Quality.
-
Possible Cause 5: Issues with Cell Lysis or Protein Extraction.
Problem 2: Difficulty generating a this compound-resistant cell line.
-
Possible Cause 1: Drug Concentration is Too High or Too Low.
-
Solution: Start with a concentration around the IC20 of the parental cell line. Gradually increase the concentration in a stepwise manner (e.g., 1.5 to 2-fold increments) as the cells begin to recover and proliferate.[4]
-
-
Possible Cause 2: Insufficient Treatment Duration.
-
Solution: The development of resistance can take several months. Be patient and maintain consistent culture conditions and drug treatment schedules.[8]
-
-
Possible Cause 3: Cell Line Instability.
-
Solution: Regularly perform quality control checks on your cell lines, including mycoplasma testing and authentication. Freeze down vials of cells at different stages of the resistance generation process.[4]
-
Quantitative Data Summary
| Cell Line | This compound IC50 (nM) | This compound DC50/5h (nM) | Reference |
| SK-N-BE(2) | 643.4 | ~500 | [1][9] |
| IMR-32 | 299 | Not Reported | [1][9] |
| SH-SY5Y | 414 | Not Reported | [1][9] |
| RKO (CRBN WT) | Sensitive (qualitative) | Effective Degradation | [3] |
| RKO (CRBN H397D) | Resistant (qualitative) | Abrogated Degradation | [3] |
Experimental Protocols
1. Generation of a this compound-Resistant Cell Line
This protocol describes a stepwise method for generating a cancer cell line with acquired resistance to this compound.
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Cell counting apparatus
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
-
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20.
-
Monitor Cell Viability: Continuously monitor the cells. Initially, a significant number of cells will die.
-
Recovery and Expansion: Once the surviving cells begin to proliferate and reach approximately 80% confluency, passage them and continue to culture them in the presence of the same concentration of this compound.
-
Stepwise Dose Escalation: After the cells have adapted and are growing steadily, increase the concentration of this compound by 1.5 to 2-fold.[4]
-
Repeat Cycles: Repeat steps 3-5, gradually increasing the this compound concentration over several months.
-
Confirmation of Resistance: Periodically, perform cell viability assays to determine the IC50 of the cultured cells. A significant rightward shift in the IC50 curve compared to the parental line indicates resistance.
-
Characterization: Once a desired level of resistance is achieved, further characterize the cell line (e.g., sequencing of CRBN and BRD4, western blotting for protein levels).
-
2. Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
This protocol is for verifying the formation of the BRD4-dBET57-CRBN ternary complex in cells.
-
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-BRD4 or anti-CRBN for immunoprecipitation, and corresponding antibodies for western blotting.
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer
-
SDS-PAGE and western blotting reagents
-
-
Procedure:
-
Cell Treatment: Treat both sensitive and resistant cells with an optimal concentration of this compound or DMSO (vehicle control) for the time determined to be optimal for ternary complex formation (e.g., 2-4 hours).
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Pre-clearing Lysates: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against BRD4 and CRBN to detect the co-immunoprecipitated proteins. A band for BRD4 in the CRBN immunoprecipitate (and vice-versa) in the this compound-treated sensitive cells, which is absent or reduced in the resistant cells, would indicate that resistance is due to impaired ternary complex formation.
-
Visualizations
Caption: Mechanism of action of this compound leading to BRD4 degradation.
Caption: Workflow for generating and characterizing this compound resistant cells.
Caption: Potential mechanisms leading to acquired resistance to this compound.
References
- 1. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: The Critical Impact of Linker Length on dBET57 Activity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the influence of linker length on the activity of the BRD4-targeting PROTAC®, dBET57. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the BRD4 protein, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] It functions as a heterobifunctional molecule, composed of a ligand that binds to the first bromodomain of BRD4 (BRD4BD1) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By bringing BRD4 and CRBN into close proximity, this compound facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[2]
Q2: What is the significance of the linker in this compound?
A2: The linker in any PROTAC, including this compound, is a critical component that connects the target-binding ligand to the E3 ligase-recruiting ligand.[3][4] Its length, composition, and attachment points are crucial for inducing a stable and productive ternary complex (BRD4-dBET57-CRBN), which is essential for efficient protein degradation.[4][5]
Q3: What is the known linker length of this compound?
A3: Published research indicates that this compound possesses a notably short 2-carbon linker .[3] This characteristic distinguishes it from many other BET-targeting PROTACs which often have longer, more flexible linkers.
Q4: How does the short linker of this compound impact its activity?
A4: The short linker of this compound leads to what has been described as "unusual complex formation" and the utilization of distinct protein-protein interaction (PPI) surfaces compared to PROTACs with longer linkers.[6] This constrained geometry can influence the cooperativity of ternary complex formation and the selectivity of the degrader. While a shorter linker can sometimes lead to steric hindrance, in the case of this compound, it enforces a specific orientation that is evidently productive for BRD4BD1 degradation.
Q5: Can altering the linker length of this compound affect its degradation efficiency and selectivity?
A5: Absolutely. The length and composition of the linker are key determinants of a PROTAC's degradation efficiency (DC50 and Dmax) and selectivity.[5][7] Even minor modifications to the linker can significantly alter the stability and conformation of the ternary complex, potentially leading to a loss of activity or, conversely, an improvement in potency or selectivity for a specific target.[7]
Impact of Linker Length on BET-Targeting PROTAC Activity: An Illustrative Comparison
| PROTAC Analog (Illustrative) | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Notes |
| Hypothetical this compound-short | 2 | 500 | >90 | Represents the known short linker of this compound, enforcing a specific ternary complex conformation. |
| Hypothetical this compound-medium | 8 | 150 | >95 | Often considered an optimal length for many PROTACs, allowing for favorable protein-protein interactions. |
| Hypothetical this compound-long | 16 | 800 | 75 | A longer linker may introduce too much flexibility, leading to less stable ternary complexes and reduced degradation. |
| Hypothetical this compound-v.long | 21 | >1000 | <50 | Excessively long linkers can prevent the effective formation of a productive ternary complex.[4] |
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved.
Troubleshooting Guide: Linker Length Optimization
Researchers may encounter several challenges when synthesizing and evaluating this compound analogs with different linker lengths. This guide provides troubleshooting steps for common issues.
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed with a new linker variant. | 1. Unfavorable Ternary Complex: The new linker length may cause steric clashes or an unproductive orientation of BRD4 and CRBN. 2. Poor Cell Permeability: Altering the linker can change the physicochemical properties of the PROTAC, affecting its ability to cross the cell membrane.[8] 3. PROTAC Instability: The new analog may be unstable in the experimental conditions. | 1a. Model the Ternary Complex: Use computational modeling to predict the conformation of the ternary complex with the new linker. 1b. Assess Ternary Complex Formation: Use biophysical assays like ITC, SPR, or FRET to determine if a stable ternary complex is being formed. 2. Evaluate Permeability: Perform a PAMPA or Caco-2 assay to assess cell permeability.[8] 3. Check Stability: Assess the stability of the new PROTAC analog in cell culture media and lysis buffer. |
| Reduced degradation potency (higher DC50). | 1. Suboptimal Linker Length: The linker may be too long or too short for optimal ternary complex formation.[4] 2. Negative Cooperativity: The binding of one protein may hinder the binding of the other.[8] | 1. Systematically Vary Linker Length: Synthesize a series of analogs with incremental changes in linker length to identify the optimal length. 2. Measure Cooperativity: Use biophysical assays to determine the cooperativity of ternary complex formation. |
| The "Hook Effect" is observed (decreased degradation at high concentrations). | Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC can separately bind to BRD4 and CRBN, preventing the formation of the productive ternary complex. | 1. Test a Broader Concentration Range: Ensure your dose-response curve extends to lower concentrations to accurately determine the DC50 and Dmax. 2. Verify Ternary Complex Formation: Confirm that a ternary complex is formed at concentrations where degradation is observed. |
| Loss of selectivity for BRD4BD1. | Altered Ternary Complex Conformation: The new linker may allow for the recruitment of other bromodomain-containing proteins or different domains of BRD4. | 1. Profile Against Other BET Family Members: Perform Western blotting or proteomic analysis to assess the degradation of other BET proteins (BRD2, BRD3). 2. Assess Binding to Other Bromodomains: Use binding assays to determine the affinity of the new PROTAC for other bromodomains. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the impact of linker length on this compound activity.
Western Blotting for BRD4 Degradation
Objective: To quantify the degradation of BRD4 in cells treated with this compound analogs.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line expressing BRD4) and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound analogs or a vehicle control for a predetermined amount of time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Objective: To measure the thermodynamic parameters of the binding interactions between BRD4, this compound analogs, and CRBN.
Protocol:
-
Protein and Compound Preparation: Purify recombinant BRD4BD1 and the CRBN-DDB1 complex. Prepare stock solutions of the this compound analogs in a matched buffer.
-
ITC Experiment Setup:
-
Load the sample cell with the BRD4BD1 protein.
-
Load the injection syringe with the this compound analog.
-
-
Titration: Perform a series of injections of the this compound analog into the protein solution while measuring the heat changes.
-
Ternary Complex Analysis: To measure the affinity of CRBN to the pre-formed BRD4-dBET57 complex, repeat the experiment with the BRD4BD1 and this compound analog pre-mixed in the sample cell, and titrate in the CRBN-DDB1 complex.
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions. This will reveal the cooperativity of ternary complex formation.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and the experimental workflow.
Caption: Mechanism of action for this compound-mediated degradation of BRD4.
Caption: Experimental workflow for assessing the impact of linker length.
Caption: Logical relationship between linker length and ternary complex efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Untitled Document [arxiv.org]
- 5. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Stability and Efficacy of dBET57 in Experimental Conditions
Welcome to the technical support center for dBET57, a selective BRD4BD1 degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and optimal performance of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target the first bromodomain (BD1) of the BRD4 protein for degradation.[1][2] It functions as a heterobifunctional molecule: one end binds to BRD4(BD1) and the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of BRD4(BD1), marking it for degradation by the proteasome.[2][3] This targeted degradation leads to downstream effects such as the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[3][4]
Q2: How should I store and handle this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. For long-term storage, the solid powder form should be kept at -20°C. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to one month, protected from light.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single-use.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[5] For in vivo studies, a common formulation involves a multi-component solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to prepare the in vivo working solution fresh on the day of use.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
| Cell Line | IC50 (nM) after 72h exposure |
| SK-N-BE(2) | 643.4 |
| IMR-32 | 299 |
| SH-SY5Y | 414 |
Data from Jia et al., 2022.[3]
Table 2: In Vitro Efficacy of this compound in Other Cell Lines
| Cell Line | IC50 (nM) after 72h exposure |
| HT22 | 2151 |
| HPAEC | 2321 |
| 293T | 4840 |
| HCAEC | 3939 |
Data from Jia et al., 2022.[3]
Table 3: Degradation Efficiency of this compound
| Target | DC50 (5 hours) |
| BRD4(BD1) | 500 nM |
Data from MedChemExpress.[1]
Experimental Protocols & Methodologies
Western Blot Analysis for BRD4 Degradation
This protocol is adapted from a study on neuroblastoma cells.[3]
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 300, 600, 1200 nM) for 48 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Addressing Variability in dBET57 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results obtained with dBET57.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective PROTAC (Proteolysis Targeting Chimera) degrader of the first bromodomain of BRD4 (BRD4-BD1).[1] It is a heterobifunctional molecule that links a ligand for BRD4 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination and subsequent proteasomal degradation of BRD4.[1] By degrading BRD4, this compound can indirectly downregulate the expression of oncogenes like MYC, leading to anti-proliferative effects in cancer cells.[2][3]
Q2: What are the reported in vitro effects of this compound?
A2: this compound has been shown to inhibit the proliferation of various cancer cell lines, particularly neuroblastoma cells.[2][4] It induces apoptosis and causes cell cycle arrest at the G1 phase.[4][5] Furthermore, it can reduce the migration and adhesion capabilities of cancer cells.[4] The half-maximal degradation concentration (DC50) for BRD4-BD1 is approximately 500 nM after a 5-hour treatment.[4]
Q3: What are the reported in vivo effects of this compound?
A3: In vivo studies using xenograft mouse models of neuroblastoma have demonstrated that this compound possesses anti-tumor activity.[2][4] Administration of this compound has been shown to reduce tumor volume, decrease the proportion of Ki-67 positive cells (a marker of proliferation), and increase the proportion of caspase-3 positive cells (a marker of apoptosis).[2] Importantly, these studies have reported no obvious organ toxicity at effective doses.[2]
Troubleshooting Guides
Issue 1: High variability in cell viability (IC50) values between experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | This compound is soluble in DMSO but insoluble in water.[6] Ensure the stock solution is properly prepared and stored. For in vivo studies, it is recommended to prepare fresh working solutions daily.[4] Avoid repeated freeze-thaw cycles of the stock solution.[6] |
| Cell Line Specificity | The sensitivity to this compound can vary significantly between different cell lines.[2][4] Confirm the identity of your cell line via short tandem repeat (STR) profiling. IC50 values are cell-line dependent. For example, in neuroblastoma cell lines, IC50 values after 72 hours of treatment have been reported as 299 nM for IMR-32, 414 nM for SH-SY5Y, and 643.4 nM for SK-N-BE(2).[2][4] |
| Assay Conditions | Ensure consistent cell seeding density, treatment duration, and assay readout method (e.g., CCK8, CellTiter-Glo).[2][7] Minor variations in these parameters can lead to significant differences in IC50 values. |
| Lot-to-Lot Variability of this compound | If possible, obtain the certificate of analysis for your specific lot of this compound to check for purity. If you suspect lot-to-lot variability, consider testing a new lot from a reputable supplier. |
Issue 2: Inconsistent BRD4 degradation observed by Western Blot.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Treatment Time and Concentration | The DC50 for BRD4-BD1 is ~500 nM after 5 hours.[4] Create a time-course and dose-response experiment to determine the optimal conditions for BRD4 degradation in your specific cell line. Degradation of BRD2 and BRD3 has been observed at higher concentrations (e.g., 300 nM in some neuroblastoma cell lines), which could contribute to variability.[5] |
| Inefficient Ternary Complex Formation | The degradation of the target protein relies on the formation of a stable ternary complex between this compound, BRD4, and CRBN.[8] Ensure that the expression levels of CRBN in your cell line are sufficient. Mutations in CRBN can lead to resistance.[7] |
| Proteasome Inhibition | The degradation of ubiquitinated BRD4 is mediated by the proteasome.[1] Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue BRD4 degradation and can be used as a positive control to confirm the mechanism of action. |
| Antibody Quality | Use a validated antibody specific for BRD4. Run appropriate controls, including positive and negative cell lysates, to ensure antibody specificity and sensitivity. |
Issue 3: Unexpected off-target effects or cellular toxicity.
| Potential Cause | Troubleshooting Steps |
| High Concentrations Leading to Non-Specific Effects | While this compound is selective for BRD4-BD1, higher concentrations may lead to the degradation of other BET family members like BRD2 and BRD3.[2][5] It is crucial to use the lowest effective concentration that achieves significant BRD4 degradation to minimize off-target effects. |
| Cellular Stress Response | Treatment with this compound can induce cellular stress pathways.[9] Consider evaluating markers of cellular stress to understand the full biological response to the compound. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. |
Experimental Protocols & Data
Summary of In Vitro IC50 Values for this compound
| Cell Line | Cell Type | IC50 (nM) at 72h |
| IMR-32 | Neuroblastoma | 299[2][4] |
| SH-SY5Y | Neuroblastoma | 414[2][4] |
| SK-N-BE(2) | Neuroblastoma | 643.4[2][4] |
| HT22 | Hippocampal Neuron | 2151[2][4] |
| HPAEC | Pulmonary Artery Endothelial | 2321[2][4] |
| 293T | Embryonic Kidney | 4840[2][4] |
| HCAEC | Coronary Artery Endothelial | 3939[2][4] |
Detailed Methodologies
Cell Viability Assay (CCK8)
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add CCK8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control.
Western Blot for BRD4 Degradation
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to cellular effects.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow for characterizing this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
how to mitigate cytotoxicity of dBET57 in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dBET57. The information below is intended to help mitigate the cytotoxicity of this compound in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective degrader of the BRD4 protein, developed using Proteolysis Targeting Chimera (PROTAC) technology. It is a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to the first bromodomain (BD1) of the BRD4 protein, and the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of BRD4 by the proteasome.[1][2][3] By degrading BRD4, this compound can inhibit the transcription of key oncogenes like MYC, leading to anti-proliferative effects in cancer cells.[1][2]
Q2: Does this compound show selective cytotoxicity towards cancer cells over normal cells?
A2: Yes, in vitro studies have shown that this compound exhibits preferential cytotoxicity towards certain cancer cell lines compared to normal cell lines. For example, the half-maximal inhibitory concentration (IC50) for neuroblastoma cell lines is significantly lower than for normal cell lines such as human pulmonary artery endothelial cells (HPAEC) and human cardiac artery endothelial cells (HCAEC), indicating a therapeutic window.[1][2] However, at higher concentrations, cytotoxicity in normal cells can be a concern.
Q3: What are the potential off-target effects or toxicities associated with BET inhibitors and PROTACs?
A3: While this compound is designed for selectivity, the broader class of BET inhibitors has been associated with side effects in clinical trials, including thrombocytopenia (low platelet count), anemia, and gastrointestinal issues.[4][5] For pomalidomide-based PROTACs (this compound uses a CRBN ligand related to thalidomide), there is a potential for off-target degradation of zinc-finger proteins, which could have long-term implications.[6] Minimizing exposure of normal cells to this compound is therefore a key experimental consideration.
Q4: How can I reduce the cytotoxicity of this compound in my normal cell control cultures?
A4: A promising strategy is to induce a temporary and reversible cell cycle arrest in normal cells, a concept known as "cyclotherapy".[7][8] Since this compound, like many anti-cancer agents, primarily affects proliferating cells, pushing normal cells into a quiescent state (G0/G1 phase) can protect them from the drug's cytotoxic effects. This can be achieved using a CDK4/6 inhibitor like Palbociclib. After the this compound treatment period, the CDK4/6 inhibitor can be washed out, allowing normal cells to re-enter the cell cycle.[8][9][10][11]
Q5: Are there ways to improve the selectivity of this compound itself?
A5: While modifying the specific molecule of this compound is a complex medicinal chemistry task, the general principles for improving PROTAC selectivity involve optimizing the linker connecting the target binder and the E3 ligase recruiter.[12][13] Adjusting the linker's length, rigidity, and attachment points can fine-tune the formation of the ternary complex (BRD4-dBET57-CRBN), potentially enhancing selectivity for the target protein and reducing off-target effects.[12][13] For experimental purposes, it is crucial to use a highly purified and validated source of this compound to avoid confounding results from impurities.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
-
Problem: You are observing significant cell death in your normal (non-cancerous) control cell lines at concentrations of this compound that are effective against your cancer cell lines.
-
Possible Cause 1: The concentration of this compound is too high for the specific normal cell line being used. Different cell lines have varying sensitivities.
-
Solution 1: Perform a dose-response curve to determine the precise IC50 of this compound for your specific normal and cancer cell lines. This will help you identify a therapeutic window where cancer cells are more sensitive.
-
Possible Cause 2: Normal cells are rapidly proliferating in culture, making them more susceptible to the anti-proliferative effects of BRD4 degradation.
-
Solution 2 (Cyclotherapy Approach): Implement a pre-treatment step to induce reversible G1 cell cycle arrest in your normal cells before adding this compound. This can be done using a CDK4/6 inhibitor. (See Experimental Protocol 2).
Issue 2: Inconsistent BRD4 Degradation Results
-
Problem: Western blot analysis shows variable or incomplete degradation of BRD4 in your target cancer cells after this compound treatment.
-
Possible Cause 1: Suboptimal concentration or incubation time.
-
Solution 1: Optimize the concentration and duration of this compound treatment. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) and a dose-response experiment to determine the optimal conditions for maximal BRD4 degradation in your cell line.
-
Possible Cause 2: Low expression of Cereblon (CRBN), the E3 ligase recruited by this compound, in your cell line.
-
Solution 2: Verify the expression level of CRBN in your cells via western blot or qPCR. If CRBN expression is low, the efficacy of this compound will be limited.[2] Consider using a cell line with known sufficient CRBN expression for your experiments.
-
Possible Cause 3: Issues with the western blot protocol or antibodies.
-
Solution 3: Ensure your lysis buffer is effective and contains protease inhibitors. Validate your primary antibody for BRD4 and use a reliable loading control (e.g., α-Tubulin or GAPDH) to ensure equal protein loading. (See Experimental Protocol 3).
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Cell Type | IC50 (nM) after 72h treatment |
| Cancer Lines | ||
| IMR-32 | Neuroblastoma | 299 |
| SH-SY5Y | Neuroblastoma | 414 |
| SK-N-BE(2) | Neuroblastoma | 643.4 |
| Normal Lines | ||
| HT22 | Mouse Hippocampal Neurons | 2151 |
| HPAEC | Human Pulmonary Artery Endothelial | 2321 |
| HCAEC | Human Coronary Artery Endothelial | 3939 |
| 293T | Human Embryonic Kidney | 4840 |
Data summarized from Jia, S-Q., et al. (2022).[1][2]
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assessment using CCK-8
This protocol outlines the steps to determine the IC50 of this compound in both normal and cancer cell lines.
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add 10 µL of the diluted this compound to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Protocol 2: Mitigation of Cytotoxicity in Normal Cells via Reversible G1 Arrest
This protocol describes how to protect normal cells from this compound-induced cytotoxicity by pre-treating them with a CDK4/6 inhibitor.
-
Cell Seeding:
-
Seed both normal and cancer cell lines in separate plates as described in Protocol 1.
-
-
Induction of G1 Arrest (Normal Cells Only):
-
This compound Treatment:
-
After the 24-hour pre-treatment, add the desired concentration of this compound to both the normal (Palbociclib-arrested) and cancer cell plates.
-
Incubate both plates for the standard this compound treatment duration (e.g., 48 hours).
-
-
Washout and Viability Assessment:
-
After this compound treatment, wash all wells three times with fresh, drug-free medium to remove both this compound and Palbociclib.
-
Add 100 µL of fresh medium to each well.
-
Assess cell viability using the CCK-8 assay as described in Protocol 1. Compare the viability of the protected normal cells to unprotected normal cells and the cancer cells.
-
Protocol 3: Western Blot for BRD4 Degradation
This protocol is for verifying the on-target effect of this compound by measuring the reduction in BRD4 protein levels.
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., α-Tubulin).[18]
-
-
Detection:
Visualizations
Caption: Mechanism of action for this compound as a PROTAC.
Caption: Experimental workflow for comparing this compound cytotoxicity.
Caption: Logic of the cyclotherapy strategy to mitigate cytotoxicity.
References
- 1. bosterbio.com [bosterbio.com]
- 2. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dot | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. Difference in cytotoxicity of paclitaxel against neoplastic and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 9. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. embopress.org [embopress.org]
- 12. scienceopen.com [scienceopen.com]
- 13. portlandpress.com [portlandpress.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. toolsbiotech.com [toolsbiotech.com]
- 17. The G1 phase optical reporter serves as a sensor of CDK4/6 inhibition in vivo [ijbs.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
optimizing incubation time for dBET57-mediated degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using dBET57, a PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the BRD4 protein. This guide focuses on optimizing incubation time to achieve efficient and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional small molecule that selectively degrades the first bromodomain of BRD4 (BRD4BD1).[1][2] It functions as a PROTAC, bringing together the target protein (BRD4) and the E3 ubiquitin ligase Cereblon (CRBN).[2][3][4] This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[2][4] This targeted degradation leads to downstream effects such as cell cycle arrest and apoptosis in cancer cells.[4][5]
Q2: How quickly can I expect to see degradation of BRD4 with this compound?
A2: Significant degradation of BRD4 can be observed in as little as a few hours. For instance, the half-maximal degradation concentration (DC50) for BRD4BD1 is approximately 500 nM after a 5-hour incubation.[1][3] However, maximal degradation may be achieved at later time points, such as between 7 to 24 hours.[6]
Q3: What is a typical incubation time for a this compound experiment?
A3: The optimal incubation time depends on the experimental goals.
-
For assessing direct degradation: Shorter incubation times (e.g., 2-6 hours) are recommended to observe the direct effect of this compound on BRD4 levels and minimize downstream, secondary effects.[7]
-
For studying downstream cellular effects: Longer incubation times (e.g., 24, 48, or 72 hours) are commonly used to measure phenotypic outcomes such as changes in cell viability, apoptosis, or cell cycle.[3][4][5]
Q4: I am not observing BRD4 degradation. What are some possible causes?
A4: Please refer to the "Troubleshooting Guide" section below for a detailed breakdown of potential issues and solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low BRD4 degradation | Incorrect this compound concentration: The concentration may be too low to effectively induce degradation. | Perform a dose-response experiment to determine the optimal concentration for your cell line. A starting point could be in the range of the published DC50 (e.g., 500 nM).[1][3] |
| Suboptimal incubation time: The incubation period may be too short to observe significant degradation. | Conduct a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal time point for maximal degradation in your specific cell model. | |
| Low expression of Cereblon (CRBN): this compound relies on CRBN to mediate degradation. Low levels of CRBN in your cell line will impair this compound efficacy.[4] | Verify CRBN expression levels in your cells via Western blot or qPCR. Consider using a cell line with known high CRBN expression as a positive control. | |
| Proteasome inhibition: If other compounds are present, they may be inhibiting the proteasome, which is essential for the degradation of ubiquitinated BRD4. | Ensure that no proteasome inhibitors (e.g., MG132) are present during the this compound incubation, unless being used as a negative control to demonstrate proteasome-dependent degradation.[4] | |
| Issues with this compound stock solution: Improper storage or handling may have led to degradation of the compound. | Store this compound stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light.[3] Avoid repeated freeze-thaw cycles.[1] | |
| Inconsistent results between experiments | Variability in cell confluence or passage number: Cell state can affect protein expression levels and drug sensitivity. | Standardize your cell culture conditions, including seeding density, confluence at the time of treatment, and passage number. |
| Inconsistent incubation times: Minor variations in timing can lead to different levels of degradation, especially at early time points. | Use a precise timer and stagger the addition of this compound and cell lysis to ensure consistent incubation periods across all samples. | |
| Unexpected downstream effects | Off-target effects: While this compound is selective for BRD4, high concentrations or very long incubation times may lead to off-target effects. | Use the lowest effective concentration of this compound and the shortest incubation time necessary to achieve the desired level of BRD4 degradation. Include appropriate controls, such as a negative control compound that does not bind the E3 ligase.[7] |
| Cellular compensation mechanisms: Cells may adapt to the loss of BRD4 over longer incubation periods. | Analyze earlier time points to understand the initial response to BRD4 degradation before compensatory pathways are activated. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Cell Line(s) | Value | Incubation Time | Reference |
| DC50 (BRD4BD1) | In vitro assay | ~500 nM | 5 hours | [1][3] |
| IC50 (Cell Viability) | SK-N-BE(2) | 643.4 nM | 72 hours | [3][4] |
| IMR-32 | 299 nM | 72 hours | [3][4] | |
| SH-SY5Y | 414 nM | 72 hours | [3][4] |
Experimental Protocols
Protocol: Time-Course Analysis of this compound-Mediated BRD4 Degradation via Western Blot
This protocol outlines a typical experiment to determine the optimal incubation time for this compound.
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Treatment:
-
Prepare a working solution of this compound at the desired final concentration (e.g., 500 nM) in your cell culture medium.
-
Treat the cells for a range of time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The "0 hour" time point serves as the vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4][8]
-
Incubate on ice for 30 minutes with gentle agitation.[8]
-
Centrifuge the lysates at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation for Electrophoresis:
-
SDS-PAGE and Protein Transfer:
-
Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
-
-
Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control and compare the levels across the different time points relative to the 0-hour control.
Visualizations
Caption: Mechanism of action for this compound-mediated BRD4 degradation.
Caption: Experimental workflow for a time-course analysis.
Caption: Troubleshooting logic for suboptimal BRD4 degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversible Spatiotemporal Control of Induced Protein Degradation by Bistable PhotoPROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
Validation & Comparative
Validating BRD4 Degradation by dBET57 with Proteomics: A Comparative Guide
This guide provides a comprehensive overview of the validation of Bromodomain-containing protein 4 (BRD4) degradation by the PROTAC (Proteolysis Targeting Chimera) degrader dBET57, with a focus on proteomic methodologies. It is intended for researchers, scientists, and drug development professionals working in epigenetics and targeted protein degradation.
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which act as epigenetic readers and play a crucial role in regulating gene expression.[1] Its involvement in the transcription of key oncogenes, such as MYC, has made it a significant target in cancer therapy.[1] this compound is a novel, potent, and selective heterobifunctional small molecule designed to induce the degradation of BRD4.[2][3]
Mechanism of Action: this compound-Mediated BRD4 Degradation
This compound functions based on the PROTAC technology.[4][5][6] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7]
Specifically, this compound consists of a ligand that binds to the first bromodomain (BD1) of BRD4 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^).[2][3][5] This induced proximity facilitates the transfer of ubiquitin to BRD4, marking it for destruction by the 26S proteasome.[7] This targeted degradation approach offers a powerful alternative to traditional inhibition, as it eliminates the target protein entirely.
Caption: Mechanism of this compound-induced BRD4 degradation.
Quantitative Performance of this compound
Quantitative proteomics and cellular assays are essential for determining the efficacy and selectivity of degraders like this compound. Key metrics include the DC50 (concentration for 50% degradation) and the IC50 (concentration for 50% inhibition of cell viability).
| Metric | Value | Cell Lines/Assay | Notes | Reference |
| DC50 (5h) | ~500 nM | Cell-free assay | Selective for BRD4's first bromodomain (BD1); inactive on BD2. | [4][5][6] |
| IC50 (72h) | 299 nM | IMR-32 (Neuroblastoma) | Demonstrates potent anti-proliferative activity. | [3][5] |
| IC50 (72h) | 414 nM | SH-SY5Y (Neuroblastoma) | [3][5] | |
| IC50 (72h) | 643.4 nM | SK-N-BE(2) (Neuroblastoma) | [3][5] | |
| IC50 (72h) | >2000 nM | HT22, HPAEC, 293T, HCAEC | Shows lower toxicity in non-neuroblastoma cell lines. | [3][5] |
Comparison with Alternative BRD4-Targeting Molecules
This compound's performance can be benchmarked against other BET-targeting compounds, including traditional inhibitors and other degraders that may utilize different E3 ligases or binding moieties.
| Compound | Type | Mechanism of Action | Selectivity | Key Features | Reference |
| This compound | PROTAC Degrader (CRBN) | Induces CRL4^CRBN^-mediated degradation of BRD4. | Selective for BRD4 BD1. | Potent degrader of BRD4. | [4][5][6] |
| JQ1 | Small Molecule Inhibitor | Competitively binds to BET bromodomains, displacing them from chromatin. | Pan-BET inhibitor (BRD2, BRD3, BRD4). | Reversible binding; does not eliminate the protein. Weaker than this compound. | [3][8] |
| dBET1 | PROTAC Degrader (CRBN) | Induces CRL4^CRBN^-mediated degradation of BET proteins. | Pan-BET degrader. | Degrades BRD2, BRD3, and BRD4. | [3][9] |
| MZ1 | PROTAC Degrader (VHL) | Induces VHL-mediated degradation of BET proteins. | Preferential for BRD4 over BRD2 and BRD3. | Utilizes a different E3 ligase (VHL). | [8][10] |
| PLX-3618 | Monovalent Degrader | Induces CUL4-DCAF11-mediated degradation of BRD4. | Highly selective for BRD4 over BRD2 and BRD3. | Alternative degradation mechanism not requiring a bifunctional PROTAC structure. | [9] |
Experimental Protocol: Proteomic Validation of BRD4 Degradation
Mass spectrometry-based proteomics is the gold standard for validating targeted protein degradation.[7] It allows for precise quantification of the target protein and provides a global view of the proteome to assess off-target effects. A typical label-free quantification (LFQ) workflow is described below.
Caption: General proteomics workflow for validating TPD.
Detailed Methodologies:
-
Cell Culture and Treatment:
-
Culture relevant cell lines (e.g., neuroblastoma lines like SK-N-BE(2) or AML lines like MV-4-11) under standard conditions.[9]
-
Treat cells with a concentration gradient of this compound (e.g., 0-1000 nM) for various time points (e.g., 2, 4, 8, 24 hours) to assess dose- and time-dependency.[3] A vehicle control (DMSO) must be run in parallel.
-
-
Sample Preparation:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors to ensure protein integrity.
-
Quantify total protein concentration (e.g., via BCA assay).
-
Perform in-solution or in-gel digestion of proteins into peptides, typically using trypsin.
-
Clean up the resulting peptide mixture using solid-phase extraction to remove salts and detergents that interfere with mass spectrometry.[11]
-
-
LC-MS/MS Analysis:
-
Analyze peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap Astral or timsTOF).[11][12]
-
Employ a data acquisition strategy such as Data-Independent Acquisition (DIA) for comprehensive quantification or Parallel Reaction Monitoring (PRM) for targeted quantification of BRD4 peptides.[11][13]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Spectronaut, Skyline).
-
Perform label-free quantification to determine the relative abundance of proteins across different treatment conditions.
-
Validate the specific, dose-dependent degradation of BRD4.
-
Generate volcano plots to visualize statistically significant changes across the proteome, identifying potential off-target effects or downstream consequences of BRD4 degradation, such as the downregulation of MYC.[3][14]
-
References
- 1. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. plexium.com [plexium.com]
- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Targeted Protein Degraders | Bruker [bruker.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of dBET57 versus JQ1
This guide provides a detailed comparison of dBET57 and JQ1, two key molecules used in the study of Bromodomain and Extra-Terminal domain (BET) proteins. JQ1 is a well-established small molecule inhibitor of the BET family, while this compound is a newer proteolysis-targeting chimera (PROTAC) designed for targeted protein degradation. This comparison focuses on their mechanisms of action, efficacy, selectivity, and the experimental protocols used to evaluate their performance, providing valuable insights for researchers in epigenetics and drug development.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between JQ1 and this compound lies in their mechanism of action. JQ1 functions as a competitive inhibitor, while this compound acts as a protein degrader.
-
JQ1 (Inhibitor): JQ1 is a thienotriazolodiazepine that mimics acetylated lysine. It competitively and reversibly binds to the acetyl-lysine binding pockets (bromodomains) of the BET protein family (BRD2, BRD3, and BRD4).[1][2] This binding prevents BET proteins from tethering to acetylated histones on chromatin, thereby inhibiting the transcription of target oncogenes, most notably MYC.[1][3]
-
This compound (Degrader): this compound is a heterobifunctional PROTAC. It consists of the JQ1 molecule linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This design allows this compound to simultaneously bind to a BET protein and the CRBN E3 ligase, forming a ternary complex. This proximity triggers the polyubiquitination of the target BET protein, marking it for degradation by the 26S proteasome.[4] Unlike JQ1's inhibitory effect, this leads to the physical elimination of the target protein from the cell.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BET inhibitor JQ1 selectively impairs tumour response to hypoxia and downregulates CA9 and angiogenesis in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BET Degraders: dBET57 vs. dBET1
In the rapidly advancing field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. Among the most pursued targets are the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are critical regulators of gene transcription and are implicated in a variety of cancers and inflammatory diseases. This guide provides a comparative analysis of two prominent BET degraders, dBET1 and dBET57, focusing on their mechanism, efficacy, and selectivity.
Mechanism of Action: A Shared Strategy with Key Differences
Both dBET1 and this compound are PROTACs designed to degrade BET proteins. They function by simultaneously binding to a BET protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein, marking it for degradation by the proteasome.
The fundamental components of these degraders include a ligand that binds to the BET bromodomains, a ligand for an E3 ligase, and a chemical linker that connects the two. Both dBET1 and this compound utilize a derivative of JQ1 to bind to BET proteins and a phthalimide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The primary distinction between them lies in the structure of their linkers, which significantly influences their degradation efficiency and selectivity.
A key mechanistic difference is the selectivity of this compound for the first bromodomain of BRD4 (BRD4BD1) over the second (BRD4BD2).[2][3][4] In contrast, dBET1 targets BRD4 more broadly.[1][5] This selectivity of this compound is conferred by the plasticity in binding due to its specific linker, which affects the stability and conformation of the ternary complex.[4]
Comparative Performance and Efficacy
The performance of BET degraders is typically evaluated based on their degradation efficiency (DC50 and Dmax) and their anti-proliferative effects (IC50) in cancer cell lines.
| Parameter | dBET1 | This compound | Cell Line(s) | Reference |
| Degradation (EC50/DC50) | 430 nM | ~500 nM (for BRD4BD1) | Breast cancer cells / In vitro | [2][3][4][6] |
| Anti-proliferative (IC50) | 0.14 µM (24h) | 643.4 nM (72h) | MV4;11 | [5][7] |
| 299 nM (72h) | IMR-32 | [7] | ||
| 414 nM (72h) | SH-SY5Y | [7] | ||
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) | N/A | [4][5] |
| BET Selectivity | BRD2, BRD3, BRD4 | BRD4BD1 selective | N/A | [2][3][4][8] |
Recent studies in neuroblastoma cell lines have suggested that this compound is more potent than dBET1 in degrading BET proteins and inhibiting cell survival at the same concentrations.[9] Specifically, this compound was shown to be superior to both dBET1 and the BET inhibitor JQ1 in killing SK-N-BE(2) neuroblastoma cells.[9]
In vivo studies have demonstrated the anti-tumor activity of both compounds. dBET1 administered at 50 mg/kg via intraperitoneal injection attenuated tumor progression in a mouse xenograft model.[5] Similarly, this compound at a dose of 7.5 mg/kg (intraperitoneal injection) showed antitumor activity in a SK-N-BE(2) xenograft mouse model, reducing tumor volume without obvious organ toxicity.[7]
Signaling Pathways and Downstream Effects
The degradation of BET proteins by dBET1 and this compound leads to the downregulation of key oncogenes, most notably MYC.[5][9] BET proteins are essential for the transcription of MYC, and their removal effectively silences its expression, leading to cell cycle arrest and apoptosis in cancer cells.[9][10] In neuroblastoma, this compound has been shown to target super-enhancer-related genes, including ZMYND8 and TBX3.[7][11] Furthermore, both degraders have been implicated in modulating inflammatory responses. For instance, dBET1 can robustly dampen pro-inflammatory responses in microglia.[8]
Experimental Protocols
1. Cell Viability Assay (e.g., CCK-8)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the degraders.
-
Procedure:
-
Seed cells (e.g., SK-N-BE(2), IMR-32, SH-SY5Y) in 96-well plates at an appropriate density.[9]
-
After 24 hours, treat the cells with a serial dilution of dBET1, this compound, or a vehicle control (DMSO).[12]
-
Incubate for a specified period (e.g., 72 hours).[7]
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
-
2. Western Blotting for Protein Degradation
-
Objective: To measure the levels of BET proteins and downstream targets (e.g., MYC) following treatment and to determine the half-maximal degradation concentration (DC50).
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the PROTAC degrader or vehicle control for a set time (e.g., 2, 4, 8, 24 hours).[13]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.[13]
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[13]
-
Block the membrane and incubate with primary antibodies against BRD2, BRD3, BRD4, MYC, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.[13]
-
Quantify band intensities to determine the extent of protein degradation and calculate DC50 values.
-
3. Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by the degraders.
-
Procedure:
-
Treat cells with the degraders at specified concentrations for a set time (e.g., 48 hours).[7]
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[12]
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Conclusion
Both dBET1 and this compound are potent, CRBN-dependent BET protein degraders with demonstrated anti-cancer activity. While they share a common mechanism, the structural differences in their linkers result in distinct pharmacological profiles. This compound exhibits notable selectivity for BRD4BD1 and has shown superior potency in some cancer models, such as neuroblastoma, when compared directly to dBET1.[2][9] The choice between these degraders may depend on the specific therapeutic context, the desired selectivity profile, and the genetic background of the cancer being targeted. Further head-to-head studies across a broader range of models will be crucial to fully elucidate their comparative advantages and therapeutic potential.
References
- 1. Targeted BRD4 protein degradation by dBET1 ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Applications - CAT N°: 36626 [bertin-bioreagent.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective degradation of BET proteins with dBET1, a proteolysis-targeting chimera, potently reduces pro-inflammatory responses in lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
dBET57: A Comparative Guide to its Selectivity for BRD4 BD1 over BD2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of dBET57, a Proteolysis Targeting Chimera (PROTAC), for the first bromodomain (BD1) of BRD4 over its second bromodomain (BD2). The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating and utilizing this compound.
Selectivity Profile of this compound and Comparative Compounds
This compound is a potent and selective degrader of the BRD4 protein, exhibiting a distinct preference for the BD1 domain. This selectivity is a key characteristic that differentiates it from pan-BET inhibitors, which target both bromodomains of the BET family proteins. The following table summarizes the quantitative data for this compound and compares it with a pan-BET inhibitor (JQ1) and a BD2-selective inhibitor (ABBV-744).
| Compound | Target(s) | BRD4 BD1 Affinity (IC50/DC50) | BRD4 BD2 Affinity (IC50) | Selectivity for BRD4 BD1 |
| This compound | BRD4 BD1 Degrader | ~500 nM (DC50/5h)[1][2][3] | Inactive[2][3] | Highly Selective for BD1 Degradation |
| JQ1 | Pan-BET inhibitor | 77 nM (IC50)[4] | 33 nM (IC50)[4] | Non-selective |
| ABBV-744 | BD2-selective inhibitor | 2006 nM (IC50)[5][6] | 4 nM (IC50)[5][6] | Highly Selective for BD2 Inhibition |
Mechanism of Action: PROTAC-mediated Degradation
This compound functions as a PROTAC, a heterobifunctional molecule that induces the degradation of a target protein. It consists of a ligand that binds to the target protein (BRD4 BD1) and another ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN). This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.
Caption: Mechanism of this compound-induced BRD4 degradation.
BRD4 Signaling Pathway in Cancer
BRD4 is a key transcriptional regulator involved in various cellular processes, and its dysregulation is implicated in several cancers. It plays a crucial role in the expression of oncogenes like c-Myc and is involved in signaling pathways that promote cell proliferation and survival.
Caption: Simplified BRD4 signaling pathway in cancer.
Experimental Protocols
Detailed methodologies for key experiments used to determine the selectivity and efficacy of this compound are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Binding Affinity
This assay is used to measure the binding affinity of inhibitors to BRD4 bromodomains.
Principle: The assay relies on the interaction of a biotinylated histone peptide with a GST-tagged BRD4 bromodomain. Streptavidin-coated donor beads and Glutathione-coated acceptor beads are brought into proximity upon binding, generating a chemiluminescent signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute GST-tagged BRD4 BD1 or BD2 protein and biotinylated histone H4 peptide in assay buffer to desired concentrations.
-
Prepare serial dilutions of the test compound (e.g., this compound, JQ1).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound dilution to the wells.
-
Add 5 µL of the diluted BRD4 protein.
-
Add 5 µL of the biotinylated histone peptide.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a mixture of Streptavidin-donor and Glutathione-acceptor beads.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by plotting the signal against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.
-
Caption: Workflow for the AlphaScreen binding assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay is used to detect and quantify the formation of the ternary complex between BRD4, the PROTAC, and the E3 ligase.
Principle: A Terbium (Tb)-labeled antibody binds to the tagged BRD4 protein (donor), and a fluorescently labeled antibody binds to the tagged E3 ligase (acceptor). When the PROTAC brings BRD4 and the E3 ligase into close proximity, FRET occurs from the Tb donor to the acceptor, resulting in a measurable signal.
Protocol:
-
Reagent Preparation:
-
Prepare TR-FRET assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.05% Tween-20, pH 7.5).
-
Dilute GST-tagged BRD4 (BD1 or BD2) and His-tagged CRBN-DDB1 complex in assay buffer.
-
Prepare serial dilutions of the PROTAC (e.g., this compound).
-
Dilute Tb-anti-GST antibody (donor) and AF488-anti-His antibody (acceptor) in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the PROTAC dilution to the wells.
-
Add 4 µL of the GST-BRD4 protein.
-
Add 4 µL of the His-CRBN-DDB1 complex.
-
Add 4 µL of the antibody mixture (Tb-anti-GST and AF488-anti-His).
-
Incubate for 1-3 hours at room temperature.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader (ex: 340 nm, em: 490 nm and 520 nm).
-
Calculate the FRET ratio (520 nm/490 nm) and plot against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Caption: Workflow for the TR-FRET ternary complex assay.
Cellular Degradation Assay (Western Blot)
This assay is used to measure the degradation of endogenous BRD4 protein in cells upon treatment with a degrader.
Principle: Cells are treated with the degrader, and the total protein is extracted. The level of BRD4 protein is then quantified by Western blotting using a specific antibody.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, 293T) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the degrader (e.g., this compound) for a specified time (e.g., 5 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the BRD4 signal to the loading control.
-
Calculate the DC50 (half-maximal degradation concentration) by plotting the percentage of remaining BRD4 against the degrader concentration.
-
Caption: Workflow for the Western Blot degradation assay.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective BD2 Inhibitor Exerts Anti-Fibrotic Effects via BRD4/FoxM1/Plk1 Axis in Orbital Fibroblasts From Patients With Thyroid Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of BET Degraders: dBET57 vs. MZ1
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of two prominent BET-targeting PROTACs: dBET57 and MZ1. We delve into their mechanisms, binding affinities, degradation efficiencies, and cellular effects, supported by experimental data and detailed protocols to inform your research and development decisions.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, offering the ability to specifically eliminate target proteins rather than merely inhibiting them. Within the realm of epigenetic modifiers, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has been a key target for PROTAC development due to its role in transcriptional regulation and cancer. This guide focuses on a comparative analysis of two well-characterized BET PROTACs, this compound and MZ1, which employ different E3 ubiquitin ligases to achieve their degradative effects.
Mechanism of Action: A Tale of Two E3 Ligases
Both this compound and MZ1 are heterobifunctional molecules that induce the degradation of BET proteins by hijacking the ubiquitin-proteasome system. However, they achieve this by recruiting different E3 ligases.
This compound utilizes a ligand for Cereblon (CRBN) , a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3] By binding to both BRD4 and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] Notably, this compound exhibits remarkable selectivity for the first bromodomain (BD1) of BRD4.[2]
MZ1 , on the other hand, contains a ligand for the von Hippel-Lindau (VHL) tumor suppressor, which is the substrate recognition component of the CUL2-VHL E3 ubiquitin ligase complex.[4] MZ1 brings BRD4 into proximity with VHL, triggering its degradation.[4] Unlike the BD1-selective this compound, MZ1 demonstrates a preference for the degradation of the entire BRD4 protein over its family members, BRD2 and BRD3.[3][4]
Quantitative Comparison of Performance
The following tables summarize the key quantitative data for this compound and MZ1 based on available literature. It is important to note that direct comparisons can be challenging as the data are often generated in different experimental systems.
Table 1: Binding Affinities (Kd)
| Compound | Target | E3 Ligase | Kd (nM) | Method |
| This compound | BRD4 (BD1) | CRBN | N/A | - |
| MZ1 | BRD4 (BD1) | - | 39 | Isothermal Titration Calorimetry (ITC)[5] |
| BRD4 (BD2) | - | 15 | Isothermal Titration Calorimetry (ITC)[5] | |
| - | VHL | 149 | Isothermal Titration Calorimetry (ITC)[6] |
N/A: Data not available in the searched literature.
Table 2: Degradation Potency (DC50) and Cellular Activity (IC50)
| Compound | Cell Line | DC50 (nM) | IC50 (nM) |
| This compound | - | ~500 (for BRD4-BD1, 5h)[2] | - |
| MZ1 | H661 | 8 (for BRD4)[7] | - |
| H838 | 23 (for BRD4)[7] | - | |
| Mv4-11 | - | pEC50 = 7.6[7] | |
| Various | 2-20 (for BRD4)[4] | - |
Selectivity Profile
This compound is characterized by its high selectivity for the first bromodomain (BD1) of BRD4, with inactivity towards the second bromodomain (BD2).[2] This selective degradation of a specific domain may offer a more nuanced approach to modulating BET protein function.
MZ1 exhibits a different selectivity profile, preferentially degrading the full-length BRD4 protein over BRD2 and BRD3.[3][4] This broader degradation of the entire BRD4 protein can lead to a more profound and sustained downstream effect. Some studies suggest that VHL-based PROTACs like MZ1 may have a broader range of activity across different cell lines compared to CRBN-based degraders like dBET1 (which is structurally similar to this compound).
In Vivo Efficacy
Both this compound and MZ1 have demonstrated anti-tumor activity in preclinical xenograft models.
-
This compound has shown a strong anti-proliferation function in neuroblastoma xenograft tumor models.[1]
-
MZ1 has been shown to be effective in an acute leukemia xenograft model.[8] Furthermore, in a castration-resistant prostate cancer xenograft model, a VHL-based BET degrader similar to MZ1 achieved effective inhibition of tumor growth.[8]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and MZ1.
Western Blot for Protein Degradation
This protocol is essential for quantifying the degradation of target proteins.
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of the PROTAC (e.g., this compound or MZ1) or vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 16, 24 hours).[9][10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein (e.g., BRD4, BRD2, BRD3) and a loading control (e.g., GAPDH, β-actin).[11]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.
MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity to determine the cytotoxic effects of the PROTACs.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12][13]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This technique is used to verify the formation of the PROTAC-induced ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against either the target protein (e.g., BRD4) or a component of the E3 ligase complex (e.g., VHL or a tagged CRBN) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase component to confirm their co-precipitation.[14]
Conclusion
Both this compound and MZ1 are potent BET-degrading PROTACs with distinct characteristics that may make them suitable for different research and therapeutic applications. The choice between a CRBN-recruiting, BD1-selective degrader like this compound and a VHL-recruiting, pan-BRD4-preferential degrader like MZ1 will depend on the specific biological question or therapeutic goal. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of considering not only the target but also the E3 ligase and the specific domains being targeted. Further head-to-head studies in identical experimental systems will be invaluable for a more definitive comparison of their performance.
References
- 1. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Probe MZ1 | Chemical Probes Portal [chemicalprobes.org]
- 6. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Validating Downstream Gene Expression Changes from dBET57: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dBET57's performance in modulating downstream gene expression, supported by experimental data. We delve into the methodologies of key experiments and present quantitative data in clearly structured tables to facilitate comparison with other BET-targeting compounds.
Mechanism of Action: Targeted Degradation of BRD4
This compound is a heterobifunctional small molecule, known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively target the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) protein BRD4 for degradation.[1][2][3] The molecule works by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This targeted degradation of BRD4, and to some extent other BET family proteins like BRD2 and BRD3, leads to the downregulation of key oncogenes, most notably MYC and its downstream targets.[3][4]
Recent studies in neuroblastoma have identified that this compound's anticancer effects are also mediated by targeting superenhancer-related genes, including ZMYND8 and TBX3.[3][4]
Comparative Performance of this compound
Experimental data demonstrates that this compound is a potent degrader of BET proteins, leading to significant anti-proliferative effects in various cancer cell lines.
Potency and Efficacy:
This compound exhibits a half-maximal degradation concentration (DC50) of approximately 500 nM for BRD4 after a 5-hour treatment.[1] Its anti-proliferative activity, measured by half-maximal inhibitory concentration (IC50), varies across different cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| SK-N-BE(2) | Neuroblastoma | 643.4 |
| IMR-32 | Neuroblastoma | 299 |
| SH-SY5Y | Neuroblastoma | 414 |
| HT22 | Neuronal cell line | 2151 |
| HPAEC | Endothelial cells | 2321 |
| 293T | Embryonic kidney | 4840 |
| HCAEC | Endothelial cells | 3939 |
| Table 1: IC50 values of this compound in various cell lines after 72 hours of treatment.[1] |
Comparison with other BET-Targeting Compounds:
Studies have shown that this compound is more potent than the first-generation BET inhibitor JQ1 and another BET degrader, dBET1, in both degrading BET proteins and inhibiting cancer cell proliferation.[4]
| Compound | Target | Effect on BRD4 Degradation in SK-N-BE(2) cells (48h) | Effect on N-Myc Degradation in SK-N-BE(2) cells (48h) |
| This compound | BRD4 Degrader | Strong, dose-dependent degradation | Strong, dose-dependent degradation |
| dBET1 | BRD4 Degrader | Weaker degradation compared to this compound | Weaker degradation compared to this compound |
| JQ1 | BET Inhibitor | No degradation (inhibition of function) | Weaker downregulation compared to this compound |
| Table 2: Qualitative comparison of this compound, dBET1, and JQ1 on BET and MYC protein levels in neuroblastoma cells.[4] |
Downstream Gene Expression Changes
RNA sequencing (RNA-seq) analysis of neuroblastoma cells treated with this compound revealed significant changes in the expression of a large number of genes. In SK-N-BE(2) cells treated with 1200 nM this compound for 48 hours, a total of 2251 genes were downregulated and 1379 genes were upregulated (with a |log2FoldChange| > 1 and adjusted p-value < 0.05).[4]
Key downregulated genes include those associated with super-enhancers and critical oncogenic pathways.
| Gene | Function | Log2 Fold Change (this compound vs. Control) |
| MYCN | Oncogenic transcription factor | Significantly downregulated |
| ZMYND8 | Superenhancer-related gene, transcriptional co-activator | Significantly downregulated |
| TBX3 | Superenhancer-related gene, developmental transcription factor | Significantly downregulated |
| Table 3: Key downstream genes downregulated by this compound in neuroblastoma cells.[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis
This protocol was used to assess the protein levels of BET family members and downstream targets.[4]
-
Cell Lysis: Neuroblastoma cells were treated with varying concentrations of this compound for 48 hours. Cells were then harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against BRD2, BRD3, BRD4, N-Myc, c-Myc, ZMYND8, TBX3, and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
RT-qPCR Analysis
This method was employed to quantify the mRNA expression levels of target genes.[4]
-
RNA Extraction: Total RNA was extracted from neuroblastoma cells treated with this compound for 48 hours using an RNeasy Mini Kit.
-
cDNA Synthesis: 2 µg of total RNA was reverse transcribed into cDNA using a two-step method.
-
Quantitative PCR: Real-time quantitative PCR was performed using a LightCycler 480 system with gene-specific primers.
-
Data Analysis: The relative expression of target genes was calculated using the 2-ΔΔCT method, with GAPDH used as an internal control for normalization.
RNA-Seq Analysis
To obtain a global view of gene expression changes, RNA sequencing was performed.[4] The raw data for this analysis is available from the Gene Expression Omnibus (GEO) database under accession number GSE208184.
-
Sample Preparation: SK-N-BE(2) neuroblastoma cells were treated with 1200 nM this compound or DMSO (control) for 48 hours.
-
RNA Extraction and Library Preparation: Total RNA was extracted, and RNA-seq libraries were prepared.
-
Sequencing: The prepared libraries were sequenced on an Illumina platform.
-
Data Analysis: Raw sequencing reads were processed, aligned to the human reference genome, and differential gene expression analysis was performed using tools like DESeq2. Genes with a |log2FoldChange| > 1 and an adjusted p-value < 0.05 were considered significantly differentially expressed.
References
- 1. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of BET Degraders: dBET57 and ARV-771 in Oncology
In the rapidly evolving landscape of targeted cancer therapy, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to eliminate pathogenic proteins. Among the key targets are the Bromodomain and Extra-Terminal (BET) family of proteins, critical regulators of gene transcription frequently implicated in cancer. This guide provides a comparative overview of two prominent BET-targeting PROTACs, dBET57 and ARV-771, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two E3 Ligases
Both this compound and ARV-771 are heterobifunctional molecules designed to induce the degradation of BET proteins. However, they achieve this by hijacking different components of the cellular ubiquitin-proteasome system.
This compound recruits the Cereblon (CRBN) E3 ubiquitin ligase to tag BET proteins for proteasomal degradation.[1][2] Notably, this compound exhibits selectivity for the first bromodomain (BD1) of BRD4, a key member of the BET family.[2][3] This targeted degradation disrupts the transcriptional programs controlled by BET proteins, leading to anti-proliferative effects in cancer cells.[1][4]
ARV-771 , in contrast, utilizes the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of BET proteins.[5][6] It is characterized as a pan-BET degrader, targeting BRD2, BRD3, and BRD4 for degradation.[5][7] This broad activity against the BET family contributes to its potent anti-cancer effects observed in various preclinical models.[6][8]
Preclinical Efficacy: A Look at the Data
Both this compound and ARV-771 have demonstrated significant anti-cancer activity in a range of preclinical cancer models. The following tables summarize key quantitative data from published studies.
In Vitro Activity
| Compound | Cancer Model | Cell Line(s) | Key Findings | Reference(s) |
| This compound | Neuroblastoma | SK-N-BE(2), IMR-32, SH-SY5Y | IC50 values of 643.4 nM, 299 nM, and 414 nM, respectively. Induced apoptosis and cell cycle arrest. | [9] |
| Neuroblastoma | Not specified | Targeted BRD4 for ubiquitination and disrupted cell proliferation. | [1][4] | |
| ARV-771 | Castration-Resistant Prostate Cancer (CRPC) | 22Rv1, VCaP, LnCaP95 | Potently degraded BRD2/3/4 with a DC50 of less than 5 nM. Antiproliferative IC50 was up to 500-fold more potent than BET inhibitors. | [6][10] |
| Hepatocellular Carcinoma (HCC) | HepG2, Hep3B | Dose-dependently inhibited cell viability and induced apoptosis. | [11] | |
| Mantle Cell Lymphoma (MCL) | Not specified | Induced more apoptosis than BET inhibitors. | [12] |
In Vivo Activity
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |
| This compound | Neuroblastoma | SK-N-BE(2) Xenograft | 7.5 mg/kg, i.p., daily for 2 weeks | Reduced tumor volume and Ki-67 positive cells; increased caspase-3. | [9] |
| ARV-771 | Castration-Resistant Prostate Cancer (CRPC) | 22Rv1 Xenograft | 10 mg/kg, s.c., daily | Resulted in tumor regression. | [6][8] |
| Castration-Resistant Prostate Cancer (CRPC) | VCaP Xenograft | Intermittent dosing | Induced tumor growth inhibition. | [6][8] | |
| Hepatocellular Carcinoma (HCC) | HepG2 Xenograft | Not specified, for 25 days | Significantly reduced tumor volume and weight. | [11] |
Signaling Pathways and Experimental Workflow
The anti-tumor effects of this compound and ARV-771 are mediated through the downregulation of key oncogenic signaling pathways. A primary target is the c-MYC oncogene, a downstream effector of BET protein activity.[6][13]
A typical preclinical workflow to evaluate and compare these degraders involves a series of in vitro and in vivo experiments.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of this compound and ARV-771.
Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 30,000 cells/well for 22Rv1 cells).[7]
-
Treatment: Cells are treated with serial dilutions of the compound (this compound or ARV-771) for a specified duration (e.g., 72 hours).[4][6]
-
Analysis: Cell viability is assessed using assays such as CellTiter-Glo® or by measuring absorbance after the addition of reagents like MTT or WST-1. IC50 values are then calculated.
Western Blotting for Protein Degradation
-
Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against target proteins (e.g., BRD4, BRD2, BRD3, c-MYC) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection. The intensity of the bands is quantified to determine the extent of protein degradation (DC50).
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Cancer cells (e.g., 22Rv1 or SK-N-BE(2)) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The compounds are administered via a specified route (e.g., intraperitoneal or subcutaneous injection) and schedule.[6][9]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or Western blotting for target protein levels).[9][14]
Conclusion
Both this compound and ARV-771 are potent BET protein degraders with significant preclinical anti-cancer activity. Their key distinction lies in their E3 ligase recruitment (CRBN for this compound and VHL for ARV-771) and their selectivity profile (BRD4 BD1-selective for this compound and pan-BET for ARV-771). The choice between these molecules for further development may depend on the specific cancer type, the desired selectivity profile, and the potential for off-target effects. The data presented in this guide provides a foundation for researchers to make informed decisions in the design of future studies in the exciting field of targeted protein degradation.
References
- 1. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pnas.org [pnas.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Assessing the Specificity of dBET57-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modifiers, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical therapeutic target in various cancers. The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the approach to inhibiting these proteins, shifting from mere occupancy to targeted degradation. This guide provides a comprehensive comparison of dBET57, a potent and selective BRD4-degrading PROTAC, with other BET inhibitors, focusing on the specificity of apoptosis induction. Through the presentation of experimental data, detailed protocols, and pathway visualizations, this document serves as a valuable resource for researchers investigating novel cancer therapeutics.
Performance Comparison: this compound vs. Other BET Inhibitors
The efficacy of this compound in inducing apoptosis stems from its specific mechanism of action as a PROTAC. Unlike traditional small-molecule inhibitors such as JQ1, which competitively bind to the bromodomains of BET proteins, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BRD4.[1] This targeted degradation leads to a more sustained and potent downstream effect, including the induction of apoptosis.
Cell Viability in Neuroblastoma Cell Lines
Studies in neuroblastoma (NB) cell lines have demonstrated the superior potency of this compound in reducing cell viability compared to the first-generation BET inhibitor JQ1 and another BET-targeting PROTAC, dBET1.
| Cell Line | Compound | IC50 (nM) |
| SK-N-BE(2) | This compound | 643.4 |
| JQ1 | >1000 | |
| dBET1 | >1000 | |
| IMR-32 | This compound | 299 |
| SH-SY5Y | This compound | 414 |
Data summarized from Jia, S.-Q., et al. (2022). The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma.[1]
Induction of Apoptosis in Neuroblastoma
The specificity of this compound in inducing apoptosis has been quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Treatment of neuroblastoma cell lines with this compound resulted in a dose-dependent increase in the percentage of apoptotic cells.
| Cell Line | This compound Concentration (nM) | Apoptotic Cells (%) |
| SK-N-BE(2) | 0 | 5.2 |
| 300 | 15.8 | |
| 600 | 28.4 | |
| 1200 | 45.1 | |
| IMR-32 | 0 | 4.7 |
| 150 | 12.3 | |
| 300 | 25.6 | |
| 600 | 41.2 | |
| SH-SY5Y | 0 | 3.9 |
| 200 | 10.5 | |
| 400 | 22.1 | |
| 800 | 38.7 |
Data summarized from Jia, S.-Q., et al. (2022). The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma.[1]
Effects on Apoptosis-Related Proteins
Western blot analysis further confirms the apoptotic pathway initiated by this compound. Treatment with this compound leads to a dose-dependent increase in the cleavage of PARP, a hallmark of apoptosis, and a decrease in the expression of the anti-apoptotic protein Bcl-2.
| Cell Line | Treatment | Cleaved PARP Expression | Bcl-2 Expression |
| SK-N-BE(2) | Control | Baseline | High |
| This compound (300 nM) | Increased | Decreased | |
| This compound (600 nM) | Further Increased | Further Decreased | |
| This compound (1200 nM) | Markedly Increased | Markedly Decreased |
Qualitative summary based on western blot data from Jia, S.-Q., et al. (2022).[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound-induced apoptosis through BRD4 degradation.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key experiments cited in this guide.
Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture cells to the desired confluence and treat with this compound or vehicle control for the specified time.
-
Harvesting: Gently harvest the cells, including any floating cells from the supernatant, and pellet by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Conclusion
The available data strongly indicate that this compound is a highly specific inducer of apoptosis in cancer cells, particularly in neuroblastoma. Its mechanism as a BRD4-degrading PROTAC confers a significant potency advantage over traditional BET inhibitors like JQ1. The specificity of this compound-induced apoptosis is evidenced by dose-dependent increases in apoptotic cell populations and corresponding changes in key apoptotic protein markers. The experimental protocols and workflows provided herein offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other novel protein degraders. Future studies should aim to broaden the comparative analysis across a wider range of cancer types to fully elucidate the specificity and therapeutic window of this compound.
References
A Head-to-Head Comparison: dBET57 Versus Traditional BET Inhibitors
In the landscape of epigenetic drug discovery, Bromodomain and Extra-Terminal (BET) proteins have emerged as critical targets, particularly in oncology. Traditional small-molecule inhibitors have paved the way, but newer strategies like proteolysis-targeting chimeras (PROTACs) are revolutionizing the field. This guide provides a side-by-side comparison of dBET57, a PROTAC-based BET degrader, with traditional BET inhibitors, offering researchers and drug development professionals a comprehensive overview supported by experimental data.
Dueling Mechanisms: Inhibition vs. Degradation
Traditional BET inhibitors, such as the well-characterized JQ1, function through competitive binding.[1][2] They are designed to occupy the acetyl-lysine binding pockets (bromodomains) of BET proteins (BRD2, BRD3, BRD4, and BRDT), displacing them from chromatin.[3][4] This prevents the recruitment of transcriptional machinery and leads to the suppression of key oncogenes like MYC.[1][4] This mechanism is occupancy-driven, meaning the therapeutic effect is dependent on maintaining a sufficient concentration of the inhibitor to block the target.
In stark contrast, this compound operates via an event-driven mechanism of targeted protein degradation.[5] As a heterobifunctional molecule, this compound simultaneously binds to a BET protein (specifically the first bromodomain, BD1, of BRD4) and the E3 ubiquitin ligase Cereblon (CRBN).[5][6][7] This induced proximity triggers the ubiquitination of the target protein, marking it for destruction by the cell's natural disposal system, the proteasome.[5][8] This catalytic process allows a single molecule of this compound to induce the degradation of multiple target protein molecules, potentially leading to a more profound and durable biological effect than simple inhibition.[5]
Visualizing the Mechanisms of Action
Data Presentation: A Quantitative Comparison
The key distinctions between this compound and traditional BET inhibitors can be quantified across several parameters, from bromodomain selectivity to cellular and in vivo potency.
Table 1: Selectivity and Potency
| Parameter | This compound | Traditional Inhibitors (e.g., JQ1) |
| Mechanism | Induces protein degradation (PROTAC)[5] | Competitively inhibits protein function[1] |
| Target Selectivity | Selective for BRD4 Bromodomain 1 (BD1)[6][7][9] | Typically Pan-BET, binding both BD1 and BD2[4][10] |
| BRD4-BD1 Potency | DC50/5h ≈ 500 nM (Degradation)[6][9] | IC50 ≈ 77 nM (Binding Inhibition)[10] |
| BRD4-BD2 Activity | Inactive[6][7][9] | IC50 ≈ 33 nM (Binding Inhibition)[10] |
| Cellular Potency (Neuroblastoma) | IC50: 299 - 643 nM (IMR-32, SK-N-BE(2) cells)[6] | JQ1 is significantly weaker at inducing cell death at the same concentration as this compound[5] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Antitumor Activity
| Compound | Cancer Model | Dosage & Administration | Outcome |
| This compound | Neuroblastoma (SK-N-BE(2) xenograft) | 7.5 mg/kg, daily i.p. injection for 2 weeks[6] | Reduced tumor volume, decreased Ki-67 positive cells, increased caspase-3[6] |
| JQ1 | NUT Midline Carcinoma (NMC xenograft) | 50 mg/kg, daily i.p. injection[3][10] | Reduced tumor volume and FDG uptake[10] |
| OTX015 | Pediatric Ependymoma (orthotopic xenograft) | Not specified | Prolonged survival in 2 of 3 models[11] |
| I-BET762 | Prostate Cancer (LuCaP 35CR xenograft) | Not specified | Inhibited tumor growth[12] |
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.
Western Blot for BRD4 Protein Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following treatment with a degrader like this compound.
-
Cell Culture and Treatment: Seed cells (e.g., HepG2, SK-N-BE(2)) in 12-well plates and allow them to adhere overnight.[13] Treat cells with various concentrations of this compound, a traditional inhibitor (e.g., JQ1 as a negative control for degradation), and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[13][14]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 (e.g., AbCam ab128874, 1:1,000 dilution) overnight at 4°C.[15] Incubate with a loading control antibody (e.g., α-Tubulin or β-actin) to normalize results.[13][15]
-
Detection: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated or fluorescent secondary antibody (e.g., IRDye 800CW, 1:10,000 dilution) for 1 hour at room temperature.[15]
-
Imaging and Analysis: Visualize the protein bands using an ECL substrate and film or a digital imaging system (e.g., LI-COR Odyssey).[13][15] Quantify band intensities using software like ImageJ or LI-COR Image Studio.[13][15] Normalize BRD4 band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity to determine the cytotoxic or cytostatic effects of the compounds.[16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium.[17] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound or a traditional BET inhibitor. Include vehicle-only wells as a negative control. Incubate for a predetermined period (e.g., 72 hours).[6]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[16] Add 10-50 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16][17]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16][17] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Subtract the absorbance of background control wells (media only). Calculate cell viability as a percentage relative to the vehicle-treated cells. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the antitumor efficacy of BET-targeting compounds in mice.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 2 x 10⁶ VCaP cells) suspended in a solution like PBS with Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).[18][19]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).[18] Measure tumors with calipers and randomize mice into treatment and control groups.
-
Compound Formulation and Administration: Prepare the dosing solution. For example, (+)-JQ1 can be formulated in a vehicle of 10% DMSO, 10% Tween-80, and 80% (5% dextrose in water).[3] Administer the compound (e.g., this compound at 7.5 mg/kg or JQ1 at 50 mg/kg) and vehicle control to their respective groups via intraperitoneal (i.p.) injection daily.[3][6]
-
Monitoring: Monitor mouse body weight and tumor volume regularly (e.g., 2-3 times per week). Assess animal health and note any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tumors can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for BRD4 and MYC levels) or fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis).[11][18]
-
Data Analysis: Plot tumor growth curves for each group. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of tumor growth inhibition between the treated and vehicle control groups.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. BET inhibitor - Wikipedia [en.wikipedia.org]
- 5. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Applications - CAT N°: 36626 [bertin-bioreagent.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. BiTE® Xenograft Protocol [protocols.io]
Safety Operating Guide
Navigating the Safe Disposal of dBET57: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active compounds like dBET57 are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. As a Proteolysis Targeting Chimera (PROTAC), this compound is designed to be highly potent, necessitating a cautious and informed approach to its disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling
Before beginning any work with this compound, it is crucial to handle the compound with appropriate safety measures to minimize exposure.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to prevent contamination of personal clothing.
-
Respiratory Protection: If there is a risk of aerosolization, particularly when handling the solid compound, a properly fitted respirator or the use of a fume hood is recommended.
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound relevant to its handling and disposal.
| Property | Value |
| Chemical Formula | C₃₄H₃₁ClN₈O₅S |
| Molecular Weight | 699.2 g/mol |
| Physical State | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that requires careful planning and adherence to institutional and regulatory guidelines. The following protocol outlines the necessary steps for the safe disposal of both unused this compound and contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused or expired compound, contaminated personal protective equipment (gloves, etc.), and disposable labware (e.g., pipette tips, tubes), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the concentration and date of accumulation.
3. Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
4. Consultation with Environmental Health and Safety (EHS):
-
It is imperative to contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will provide specific guidance based on local, state, and federal regulations and will ensure that the waste is handled by a licensed hazardous waste vendor. Do not attempt to dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocols
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
Safeguarding Your Research: A Comprehensive Guide to Handling dBET57
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of dBET57, a potent and selective BRD4 BD1 degrader. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) at a Glance
A risk assessment should always be conducted prior to handling this compound to ensure appropriate protective measures are in place. The following table summarizes the recommended personal protective equipment.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Protects against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Operational Plan: From Receipt to Disposal
This section outlines the procedural, step-by-step guidance for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Upon Receipt: Inspect the container for any damage or leaks.
-
Storage Conditions: Store the solid compound at -20°C for long-term stability.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[3]
Handling and Preparation of Solutions
-
Work Area: Handle this compound in a well-ventilated area or in a chemical fume hood.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Solution Preparation:
Experimental Use
-
When conducting experiments, always wear the recommended PPE.
-
For cell-based assays, introduce this compound to the cell culture medium at the desired final concentration.
-
For animal studies, administer the prepared this compound solution via the appropriate route (e.g., intraperitoneal injection).[2]
Disposal Plan: Ensuring a Safe and Clean Exit
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound, including contaminated media and buffers, should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, flasks) should be treated as hazardous waste.
Disposal Procedure
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the name "this compound".
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
In Vitro BRD4 Degradation Assay (Western Blot)
This protocol is adapted from studies on the effects of this compound on neuroblastoma cells.[5]
-
Cell Culture: Plate cells (e.g., SK-N-BE(2)) in appropriate culture vessels and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 overnight at 4°C, followed by incubation with a secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection reagent and imaging system.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Mechanism of this compound-induced BRD4 degradation via the ubiquitin-proteasome system.
Caption: A typical experimental workflow for assessing BRD4 protein degradation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
